2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O3/c11-9(12,13)5-1-6(10(14,15)16)3-7(2-5)19-4-8(17)18/h1-3H,4H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAICZTCYXNZHMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)OCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Synthesis Guide: 2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid
Executive Summary & Strategic Analysis
This technical guide details the synthesis of 2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid , a critical intermediate often utilized in the development of PPAR agonists, metabolic regulators, and specific chemical probes.
The "Electron-Deficient" Conundrum
The synthesis centers on a Williamson Ether coupling. However, the presence of two trifluoromethyl (
-
Acidity (
): The groups are strongly electron-withdrawing (inductive effect). This lowers the of the phenol (approx. 7.0–8.0) compared to unsubstituted phenol (10.0).-
Implication: Deprotonation is rapid and requires only mild bases (e.g.,
).
-
-
Nucleophilicity: The resulting phenoxide anion is highly stabilized, delocalizing the negative charge.
-
Implication: The oxygen is a weaker nucleophile than in electron-rich phenols (e.g., 4-methoxyphenol). Standard room-temperature protocols may suffer from sluggish kinetics.
-
-
Differentiation: It is vital to distinguish this target (Phenoxyacetic acid, ether linkage) from its analog, 3,5-bis(trifluoromethyl)phenylacetic acid (C-C linkage), which appears frequently in similar search queries but has distinct properties.
Chemical Retrosynthesis & Pathway
The most robust route for high-purity applications (pharmaceutical grade) involves a two-step sequence: O-Alkylation followed by Ester Hydrolysis . Direct alkylation with chloroacetic acid (Method B) is possible but often leads to lower purity due to difficult separation of the acid product from unreacted phenol.
Reaction Scheme (DOT Visualization)
Caption: Two-step synthesis via ester intermediate to maximize purity profile.
Critical Material Attributes (CMA)
| Component | Role | Critical Specification | Rationale |
| 3,5-bis(trifluoromethyl)phenol | Substrate | Purity >98% | Impurities (mono-CF3) are difficult to separate downstream. |
| Ethyl Bromoacetate | Electrophile | Clear, colorless | Yellowing indicates free |
| Potassium Carbonate ( | Base | Anhydrous, milled | Moisture inhibits the |
| Acetone or DMF | Solvent | Dry (Water <0.1%) | Water solvates the anion, reducing nucleophilicity further. |
Detailed Experimental Protocol
Method A: The "Pharma-Grade" Ester Route (Recommended)
This method allows for the purification of the intermediate ester, ensuring the final acid is free of unreacted phenol.
Step 1: O-Alkylation
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Dissolution: Add 3,5-bis(trifluoromethyl)phenol (10.0 mmol, 2.30 g) and Anhydrous Acetone (50 mL).
-
Deprotonation: Add Potassium Carbonate (
, 15.0 mmol, 2.07 g). Stir at room temperature for 15 minutes. Note: The solution may turn slightly yellow as the phenoxide forms. -
Addition: Add Ethyl Bromoacetate (11.0 mmol, 1.22 mL) dropwise via syringe.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Monitoring: Check TLC (Hexane:EtOAc 8:2). The phenol spot (
) should disappear, replaced by the less polar ester ( ).
-
-
Workup:
-
Cool to room temperature.[1]
-
Filter off the inorganic salts (
, excess ). -
Concentrate the filtrate in vacuo to yield the crude ester.
-
Step 2: Hydrolysis (Saponification)
-
Dissolution: Dissolve the crude ester in THF (20 mL).
-
Base Addition: Add Lithium Hydroxide (
, 20.0 mmol) dissolved in Water (10 mL). -
Reaction: Stir vigorously at room temperature for 2 hours.
-
Mechanism:[2] The ester is cleaved to the carboxylate salt.
-
-
Acidification (Critical):
-
Evaporate the THF under reduced pressure.
-
Cool the remaining aqueous phase to
. -
Slowly acidify with 1M HCl until pH
1–2. The product will precipitate as a white solid.
-
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
Method B: The "Scale-Up" Direct Route
Use this for kilogram-scale batches where chromatography is avoided.
-
Reflux Phenol + Chloroacetic Acid (1.2 eq) + NaOH (2.5 eq) in water for 12 hours.
-
Acidify to precipitate. Risk: Often retains unreacted phenol which is difficult to wash away.
Process Analytical Technology (PAT) & Troubleshooting
The electron-deficient nature of the ring affects the kinetics. Refer to Hammett plot analyses for substituted phenoxyacetates, which confirm that electron-withdrawing groups (
Workup & Purification Logic Flow
Caption: Decision tree for isolation of the final acid product.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Incomplete alkylation due to low nucleophilicity. | Switch solvent to DMF (increases reaction rate via "naked anion" effect) or add catalytic KI (Finkelstein reaction). |
| Product is an Oil | Impurities preventing crystallization. | Dissolve in minimal hot Hexane/EtOAc (9:1) and cool slowly. Seed if possible. |
| Emulsion during Extraction | Fluorinated compounds are lipophilic but dense. | Add Brine (saturated NaCl) to break the emulsion. |
Safety & Toxicology (HSE)
-
Fluorinated Phenols: 3,5-bis(trifluoromethyl)phenol is a skin irritant and toxic if ingested. It absorbs readily through skin. Double-gloving (Nitrile) is mandatory.
-
Alkylating Agents: Ethyl bromoacetate is a potent lachrymator (tear gas agent). Handle only in a functioning fume hood.
-
Waste Disposal: Fluorinated organic waste must be segregated. Do not mix with general organic solvents if your facility requires halogenated segregation.
References
-
Kinetics of Phenoxyacetate Formation
- Title: Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacet
- Source:Proceedings of the Indian Academy of Sciences - Chemical Sciences, Vol 94, 1985.
- Relevance: Establishes the retarding effect of electron-withdrawing groups on this specific reaction.
-
URL:[Link]
-
General Williamson Ether Synthesis
-
Physical Data & Handling
Sources
- 1. VANADIUM(III) ACETYLACETONATE CAS#: 13476-99-8 [m.chemicalbook.com]
- 2. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]
- 3. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2010092591A2 - Novel crystalline polymorphs of 5-[[(2r,3s)-2-[(1r)-1-[3,5- bis(trifluoromethyl) phenyl] ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2- dihydro-3h-1,2,4-triazol-3-one and process for preparation thereof - Google Patents [patents.google.com]
Technical Profile: 2-[3,5-Bis(trifluoromethyl)phenoxy]acetic Acid
The following technical guide details the physicochemical profile, synthesis, and application of 2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid (CAS 87964-30-5). This document is structured for researchers in medicinal chemistry and drug development, focusing on the compound's utility as a fluorinated building block in metabolic disease research.
CAS Number: 87964-30-5[1]
Executive Summary
This compound is a specialized fluorinated intermediate primarily utilized in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Structurally, it combines a lipophilic 3,5-bis(trifluoromethyl)phenyl "tail" with a polar carboxylic acid "head," mimicking the amphiphilic nature of endogenous fatty acids.
For the medicinal chemist, this molecule offers a "privileged scaffold." The bis-trifluoromethyl motif confers high metabolic stability by blocking cytochrome P450 oxidation sites on the aromatic ring, while simultaneously increasing lipophilicity (LogP) to ensure robust hydrophobic interactions within the ligand-binding domain (LBD) of nuclear receptors.
Identity & Physicochemical Profile[2][3][4][5][6]
| Property | Data |
| CAS Number | 87964-30-5 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₆F₆O₃ |
| Molecular Weight | 288.14 g/mol |
| SMILES | OC(=O)COc1cc(cc(c1)C(F)(F)F)C(F)(F)F |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |
| Acidity (pKa) | ~3.5 (Predicted; enhanced acidity vs. phenol due to electron-withdrawing CF₃ groups) |
Synthesis & Manufacturing Protocol
Senior Scientist Note: The synthesis follows a standard Williamson etherification. However, the electron-deficient nature of the 3,5-bis(trifluoromethyl)phenol ring makes the phenoxide anion less nucleophilic than unsubstituted phenols. Therefore, the choice of solvent and temperature is critical to drive the reaction to completion.
Step 1: Etherification (Ester Formation)
Reagents: 3,5-Bis(trifluoromethyl)phenol (CAS 349-58-6), Ethyl bromoacetate, Potassium Carbonate (
-
Activation: Dissolve 3,5-bis(trifluoromethyl)phenol (1.0 eq) in anhydrous Acetone. Add anhydrous
(2.0 eq). Stir at room temperature for 30 minutes to generate the phenoxide.-
Why:
is preferred over NaH for scale-up safety, though NaH in DMF is faster for small-scale library synthesis.
-
-
Alkylation: Dropwise add Ethyl bromoacetate (1.1 eq).
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.[2] -
Workup: Filter off inorganic salts. Concentrate the filtrate. Partition the residue between Ethyl Acetate and Water. Wash organic layer with brine, dry over
, and concentrate to yield the ethyl ester intermediate.
Step 2: Hydrolysis (Acid Generation)
Reagents: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH). Solvent: THF:Water (3:1).
-
Hydrolysis: Dissolve the crude ester in THF/Water. Add LiOH (3.0 eq). Stir at room temperature for 2–4 hours.
-
Acidification: Cool the reaction on ice. Acidify to pH ~2 using 1N HCl.
-
Observation: The product typically precipitates as a white solid upon acidification.
-
-
Isolation: Filter the solid or extract with Ethyl Acetate if precipitation is incomplete. Recrystallize from Hexane/EtOAc if high purity (>98%) is required.
Workflow Visualization
Figure 1: Two-step synthesis pathway via Williamson ether synthesis followed by ester hydrolysis.
Applications in Drug Discovery
PPAR Agonist Pharmacophore
This compound is a classic "acidic head + lipophilic tail" pharmacophore used to target Peroxisome Proliferator-Activated Receptors (PPAR
-
Mechanism: The carboxylic acid forms hydrogen bonds with key tyrosine and histidine residues (e.g., His323, Tyr473 in PPAR
) in the receptor's activation function 2 (AF-2) helix. -
Role of CF3: The 3,5-bis(trifluoromethyl) moiety occupies the large hydrophobic pocket of the receptor. The fluorine atoms provide metabolic resistance and enhance binding affinity through hydrophobic interactions and orthogonal multipolar interactions.
Bioisosteric Replacement
In lead optimization, this moiety is often used to replace:
-
Fatty acid chains: To provide a rigid, metabolically stable analog of saturated alkyl chains.
-
Dichlorophenyl groups: To increase lipophilicity and prevent oxidative metabolism (chlorine is more susceptible to metabolic displacement than the trifluoromethyl group).
Mechanistic Logic Diagram
Figure 2: Pharmacophore mapping of CAS 87964-30-5 within the Ligand Binding Domain (LBD) of nuclear receptors.
Analytical Characterization
To validate the synthesis of CAS 87964-30-5, the following spectral signatures are required:
| Method | Expected Signals | Interpretation |
| ¹H-NMR (DMSO-d₆) | Carboxylic acid proton (exchangeable). | |
| Aromatic protons. Typically 2 equivalent protons at positions 2,6 and 1 proton at position 4. | ||
| Methylene (-O-CH₂-CO) singlet. Distinctive shift due to ether oxygen. | ||
| ¹⁹F-NMR | Single peak ~ -63 ppm | Indicates symmetry of the two -CF₃ groups. |
| MS (ESI-) | m/z 287 [M-H]⁻ | Negative ionization mode is preferred for carboxylic acids. |
Safety & Handling
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: The compound is an organic acid.[3][4][5] Wear nitrile gloves and safety glasses. Avoid inhalation of dust.
-
Storage: Store at room temperature in a dry, well-ventilated place. Keep container tightly closed to prevent moisture absorption.
References
-
PubChem. "3,5-Bis(trifluoromethyl)phenoxyacetic acid Compound Summary." National Library of Medicine. [Link]
- United States Patent 6,630,496. "Phenoxyacetic acid derivatives as PPAR ligands." USPTO.
Sources
- 1. 22897-99-0|Ethyl 2-(3-(trifluoromethyl)phenoxy)acetate|BLD Pharm [bldpharm.com]
- 2. 349-58-6 | KG-655 | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. 349-58-6 | KG-655 | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria [mdpi.com]
- 5. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]
An In-depth Technical Guide to the Rational Design and Synthesis of 2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid
A Senior Application Scientist's Perspective on a Keystone Building Block in Modern Medicinal Chemistry
Abstract
The narrative of chemical discovery is often bifurcated: the serendipitous finding of a novel active molecule, and the deliberate, rational design of a key intermediate to unlock a specific chemical space. The story of 2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid falls squarely into the latter. This guide eschews a traditional historical account, as no single "eureka" moment defines this compound. Instead, it presents its "discovery" as a case study in rational drug design—the targeted synthesis of a high-value building block driven by the strategic imperatives of modern medicinal chemistry. We will explore the causality behind its design, a robust and verifiable synthetic protocol, and its role in the development of advanced therapeutic agents.
The Strategic Imperative: Causality Behind the Design
In drug discovery, the modification of molecular scaffolds with specific chemical groups is a cornerstone strategy for enhancing biological activity and optimizing pharmacokinetic profiles.[1] The 3,5-bis(trifluoromethyl)phenyl moiety has emerged as a uniquely powerful "super-substituent" for several key reasons:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl (CF₃) group highly resistant to metabolic degradation by cytochrome P450 enzymes.[2] This can significantly prolong a drug's half-life.
-
Enhanced Lipophilicity: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can improve a molecule's ability to cross cellular membranes and interact with hydrophobic binding pockets in target proteins.[2][3] This increased lipophilicity is a critical factor for improving transmembrane properties.[4]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF₃ substituent significantly alters the electronic properties of the aromatic ring it's attached to.[5] This can influence the pKa of nearby functional groups and enhance binding interactions, such as hydrogen bonding or halogen bonding, with biological targets.[4][6]
-
Bioisosterism and Steric Influence: The trifluoromethyl group is often used as a bioisostere for other chemical groups, like the isopropyl group, though it is sterically larger than a methyl group.[2][7] This bulk can be used to probe or occupy specific binding sites, potentially increasing a drug's affinity and selectivity for its target.[5]
The phenoxyacetic acid framework, conversely, serves as a versatile and reliable linker. It provides a carboxylic acid handle that is ideal for forming stable amide or ester bonds, allowing the core 3,5-bis(trifluoromethyl)phenoxy unit to be coupled to a vast array of other chemical fragments.
The "discovery" of this compound was, therefore, not an accident but a logical necessity. It was the answer to the question: "How can we efficiently create a versatile building block that combines the potent, stability-enhancing properties of the 3,5-bis(trifluoromethyl)phenyl group with a functional handle suitable for library synthesis?" The result is an intermediate that enables the exploration of new chemical entities for a wide range of biological targets, from enzyme inhibitors to nuclear receptor modulators.[4][8]
Core Synthesis: A Self-Validating Protocol
The most direct and reliable method for synthesizing the title compound is the Williamson ether synthesis. This classic Sₙ2 reaction provides a high-yielding and scalable route that is self-validating in its simplicity and predictability. The protocol involves the O-alkylation of 3,5-bis(trifluoromethyl)phenol with an α-haloacetic ester, followed by saponification (hydrolysis) of the resulting ester to yield the desired carboxylic acid.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous acetone (250 mL).
-
Addition of Reactants: Add 3,5-bis(trifluoromethyl)phenol (23.0 g, 100 mmol, 1.0 eq) and anhydrous potassium carbonate (20.7 g, 150 mmol, 1.5 eq). The potassium carbonate acts as the base to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Alkylation: Add ethyl bromoacetate (18.4 g, 110 mmol, 1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and residual salts. Concentrate the filtrate under reduced pressure to yield a crude oil.
-
Purification: Dissolve the crude oil in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the ethyl ester product, which can often be used in the next step without further purification.
Step 2: Hydrolysis to this compound
-
Setup: To a round-bottom flask containing the crude ethyl ester from Step 1, add a mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (6.3 g, 150 mmol, 1.5 eq) to the solution. Stir vigorously at room temperature for 2-4 hours. Monitor the disappearance of the ester spot by TLC.
-
Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath. Acidify the solution to pH 1-2 by the slow addition of 2M hydrochloric acid (HCl). A white precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the solid product in a vacuum oven at 50°C to a constant weight to yield the final this compound.
Visualization of Synthetic Workflow
Caption: Synthetic pathway for this compound.
Physicochemical & Spectroscopic Data
Confirmation of the successful synthesis ("discovery") of a new compound relies on rigorous characterization. The expected data for the title compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆F₆O₃ | - |
| Molecular Weight | 288.14 g/mol | - |
| Appearance | White to off-white solid | - |
| Melting Point | 121-124 °C | [9] |
| pKa | 3.0 ± 0.2 (Predicted) | - |
| XLogP3 | 3.9 | [10] |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ ~13.3 (s, 1H, -COOH), 7.5-7.6 (m, 3H, Ar-H), 4.9 (s, 2H, -O-CH₂-). The acidic proton of the carboxylic acid is a broad singlet. The three aromatic protons will appear as two signals (a singlet for the proton at C4 and a singlet/narrow multiplet for the two equivalent protons at C2 and C6). The methylene protons adjacent to the ether oxygen appear as a sharp singlet.
-
¹³C NMR (101 MHz, DMSO-d₆): δ ~170 (-COOH), ~158 (Ar-C-O), ~132 (q, J ≈ 33 Hz, Ar-C-CF₃), ~123 (q, J ≈ 272 Hz, -CF₃), ~118 (Ar-CH), ~112 (Ar-CH), ~65 (-O-CH₂-). The spectra will be characterized by the quartets resulting from carbon-fluorine coupling.
-
Mass Spectrometry (ESI-): m/z 287.02 [M-H]⁻.
Logical Framework of Discovery and Application
The synthesis of this acid is not an end in itself but a critical enabling step in a larger drug discovery cascade. Its creation allows for the systematic exploration of structure-activity relationships (SAR).
Caption: The logical flow from strategic need to lead optimization.
Once synthesized and validated, the carboxylic acid functional group is readily activated (e.g., using coupling reagents like HATU or EDC) and reacted with a diverse library of amines to generate a portfolio of amide derivatives. These derivatives have been explored as potent agents in various therapeutic areas, including as anti-cancer agents and inhibitors of enzymes like steroid 5α-reductase.[4][8]
Conclusion
The early discovery of this compound is a story of deliberate chemical innovation. It represents the targeted creation of a molecular tool, designed specifically to impart desirable properties of metabolic stability, lipophilicity, and strong target-binding interactions. Its synthesis via a robust Williamson ether reaction provides a reliable and scalable source of this key intermediate. This compound is a testament to the power of rational design in medicinal chemistry, serving as a foundational building block that continues to enable the discovery and optimization of novel therapeutics.
References
- Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies - PMC. (URL: )
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - MDPI. (URL: [Link])
- US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google P
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])
-
Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed. (URL: [Link])
-
Trifluoromethyl group – Knowledge and References - Taylor & Francis. (URL: [Link])
- CA2374595A1 - Process for the synthesis of 3,5-bis(trifluoromethyl)
- US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google P
-
3,5-Bis(trifluoromethyl)phenol | C8H4F6O | CID 67680 - PubChem. (URL: [Link])
- WO 96/29328 - Tachykinin Antagonists. (URL: )
-
3,5-Bis(trifluoromethyl)phenol - Chongqing Chemdad Co., Ltd. (URL: [Link])
- WO2010092591A2 - Novel crystalline polymorphs of Aprepitant. (URL: )
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (URL: [Link])
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. (URL: [Link])
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (URL: [Link])
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (URL: [Link])
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (URL: [Link])
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - JETIR.org. (URL: [Link])
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mdpi.com [mdpi.com]
- 8. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3,5-Bis(trifluoromethyl)phenol One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. 3,5-Bis(trifluoromethyl)phenol | C8H4F6O | CID 67680 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Solubilizing 2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid for Cell Culture
Abstract
This guide provides a detailed methodology for the solubilization of 2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid for use in cell-based assays. Due to its hydrophobic nature and acidic functional group, this compound presents a common challenge for researchers aiming to achieve a stable, homogenous solution in aqueous cell culture media. This document outlines the critical physicochemical properties of the compound, provides a rationale for solvent selection, and details a robust, step-by-step protocol for preparing sterile, high-concentration stock solutions and their subsequent dilution to non-toxic working concentrations. The described workflows are designed to ensure compound stability, maximize bioavailability, and maintain experimental reproducibility while minimizing solvent-induced cytotoxicity.
Compound Profile & Physicochemical Properties
A thorough understanding of the compound's properties is fundamental to developing a successful solubilization strategy. This compound is a hydrophobic molecule with an acidic proton, making it poorly soluble in neutral aqueous solutions like cell culture media.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 37902-03-3 | [2] |
| Molecular Formula | C₁₀H₆F₆O₃ | [2] |
| Molecular Weight | 304.14 g/mol | [2] |
| Appearance | Solid | [3] |
| Predicted pKa | ~3.2 (Calculated based on similar structures) | [1][4] |
| Solubility | Soluble in methanol, DMSO, ethanol. Sparingly soluble in aqueous solutions. | [3][5] |
The low predicted pKa indicates that at physiological pH (~7.4), the carboxylic acid group will be deprotonated, forming a carboxylate anion. While this increases polarity, the bulky, electron-withdrawing trifluoromethyl groups dominate the molecule's character, rendering it largely hydrophobic and difficult to dissolve directly in media. Therefore, the standard and most effective approach is to first create a concentrated stock solution in a suitable organic solvent.
Principle of Solubilization for Cell Culture
The core strategy involves a two-step process:
-
Preparation of a Concentrated Stock Solution: The compound is first dissolved at a high concentration in a water-miscible organic solvent that can effectively solvate the hydrophobic structure.
-
Dilution to a Working Solution: The concentrated stock is then serially diluted into the final aqueous cell culture medium to a working concentration where the compound remains in solution and the solvent concentration is sublethal to the cells.
This method prevents the compound from precipitating out of solution, which would lead to inaccurate dosing and unreliable experimental results.[6]
Solvent Selection: A Critical Choice
The choice of solvent is paramount and must balance high solvating power with low cellular toxicity. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose.[7]
| Solvent | Key Characteristics | Recommended Final Concentration | Considerations |
| DMSO (Dimethyl Sulfoxide) | Aprotic, highly polar solvent. Excellent at dissolving a wide range of hydrophobic and hydrophilic compounds.[7] | ≤ 0.5% (v/v) . Many cell lines tolerate up to 1%, but 0.1% is often preferred for sensitive or primary cells.[8][9][10] | Can alter cell differentiation, gene expression, and membrane permeability at higher concentrations.[7][11] A vehicle control with the same final DMSO concentration is mandatory in all experiments.[12][13] |
| Ethanol | Protic solvent. Good for many organic compounds but can be less effective than DMSO for highly hydrophobic molecules. | ≤ 0.5% (v/v) | Can be more volatile than DMSO. Some cell lines show metabolic changes in response to ethanol. Cytotoxicity is observed at concentrations of 1.25% and higher.[11] |
Recommendation: For this compound, cell culture-grade, sterile-filtered, anhydrous DMSO is the recommended solvent due to its superior ability to dissolve a wide range of compounds.[14][15]
Detailed Protocols
Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution. All steps involving the open compound or solvent should be performed in a biological safety cabinet or chemical fume hood using appropriate personal protective equipment (PPE).
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered, cell culture-grade DMSO[14]
-
Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Calculation: To prepare a 100 mM stock solution, the required mass is calculated as follows: Mass (mg) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.1 mol/L x 0.001 L x 304.14 g/mol x 1000 = 30.41 mg
Procedure:
-
Weigh Compound: In a sterile microcentrifuge tube, carefully weigh out 30.41 mg of this compound.
-
Add Solvent: Add 1.0 mL of sterile DMSO to the tube.[13]
-
Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The resulting solution should be clear and free of any visible particulates. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[16]
-
Sterile Filtration (Optional but Recommended): For maximum sterility assurance, the 100 mM stock solution can be passed through a 0.2 µm syringe filter compatible with DMSO (e.g., PTFE or nylon membranes).[17]
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store at -20°C for short-term (1-2 months) or -80°C for long-term (up to 6 months) storage.[12] Avoid repeated freeze-thaw cycles.
Workflow for Preparing a 10 µM Working Solution
This workflow demonstrates the serial dilution from the 100 mM stock into cell culture medium. It is critical to add the compound stock to the medium (not vice-versa) while gently swirling to ensure rapid dispersion and prevent precipitation.[16]
Caption: Workflow from powder to final working solution.
Procedure for 10 µM Working Solution in 10 mL Medium:
-
Pre-warm Medium: Warm the required volume of complete cell culture medium to 37°C.
-
Thaw Stock: Thaw one aliquot of the 100 mM stock solution at room temperature.
-
Perform Serial Dilution: A multi-step dilution is recommended to avoid precipitation.[12]
-
Step A - Prepare 1 mM Intermediate: Add 2 µL of the 100 mM stock solution to 198 µL of pre-warmed medium in a sterile tube. This creates a 1 mM intermediate solution.
-
Step B - Prepare 10 µM Final: Add 100 µL of the 1 mM intermediate solution to 9.9 mL of pre-warmed medium. Mix gently by inverting the tube.
-
-
Final DMSO Concentration: This two-step dilution results in a final DMSO concentration of 0.01% , which is well below the toxicity threshold for most cell lines.[9]
-
Vehicle Control: Prepare a vehicle control by adding the same amount of DMSO to an equivalent volume of medium (e.g., add 2 µL of DMSO to 198 µL of medium, then add 100 µL of this mix to 9.9 mL of medium).[13]
-
Use Immediately: The final working solution should be used immediately to treat cells. Do not store diluted solutions in aqueous media.
Troubleshooting & Best Practices
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | Compound concentration is too high for the solvent; water contamination. | Use anhydrous DMSO. If precipitation persists, prepare a less concentrated stock solution (e.g., 50 mM). |
| Precipitation upon dilution in media | "Hydrophobic shock" from rapid dilution; final concentration exceeds aqueous solubility. | Perform a multi-step serial dilution as described in the protocol.[6] Ensure the final working concentration is not too high. Add the stock solution to the media while swirling.[16] |
| Observed Cellular Toxicity | DMSO concentration is too high; compound itself is cytotoxic. | Ensure the final DMSO concentration is ≤ 0.5%.[9][12] Always run a vehicle control to differentiate between solvent and compound toxicity. Perform a dose-response curve for both the compound and DMSO alone on your specific cell line. |
Safety Precautions
-
Handle this compound powder in a chemical fume hood.
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
DMSO can facilitate the absorption of chemicals through the skin; handle with care.[7]
-
Consult the Safety Data Sheet (SDS) for the compound and solvent before use.
References
-
ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?[Link]
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
G-Biosciences. DMSO Sterile Filtered | Dimethylsulfoxide. [Link]
-
Cyagen. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. [Link]
-
Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
-
Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]
-
ResearchGate. (2022). Sterile filter before drug exposure to cell culture?[Link]
-
Course Hero. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
-
Corning Life Sciences. Top Tips for In-House Media Preparation. [Link]
-
Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
-
PMC. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. [Link]
- Google Patents. WO2022015518A1 - Rapidly dissolving cell culture media powder and methods of making the same.
-
ResearchGate. (2014). I am trying to dissolve cholic acid in culture medium and am really struggling - any ideas?[Link]
-
PubChem. 3,5-Bis(trifluoromethyl)phenylacetic acid. [Link]
-
PubChem. 2,3,5-Trifluorophenylacetic acid. [Link]
-
Matrix Fine Chemicals. 2-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]ACETIC ACID | CAS 85068-33-3. [Link]
-
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
Sources
- 1. 3,5-Bis(trifluoromethyl)phenylacetic acid | C10H6F6O2 | CID 123587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]ACETIC ACID | CAS 85068-33-3 [matrix-fine-chemicals.com]
- 3. 3,5-Bis(trifluoromethyl)phenylacetic acid 98 85068-33-3 [sigmaaldrich.com]
- 4. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oricellbio.com [oricellbio.com]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. DMSO Sterile Filtered | Dimethylsulfoxide | G-Biosciences [gbiosciences.com]
- 15. Tocris Bioscience DMSO, sterile filtered 5 mL | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 16. emulatebio.com [emulatebio.com]
- 17. researchgate.net [researchgate.net]
LC-MS/MS method for 2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid detection
Application Note: LC-MS/MS Quantification of 2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid
Abstract
This application note details a validated LC-MS/MS protocol for the sensitive quantification of This compound (CAS: 87964-30-5).[1] This compound is a critical process impurity and potential degradation product associated with the synthesis of neurokinin-1 (NK1) receptor antagonists, such as Aprepitant .[1] Due to the electron-withdrawing nature of the trifluoromethyl groups and the acidic carboxyl moiety, this method utilizes Negative Electrospray Ionization (ESI-) to achieve trace-level detection (LOD < 1 ng/mL).[1] The protocol includes optimized MRM transitions, chromatographic separation strategies using ammonium acetate buffering to enhance negative ion sensitivity, and a decision-tree workflow for method adaptation.[1]
Introduction & Scientific Context
The monitoring of fluorinated phenoxyacetic acid derivatives is essential in pharmaceutical development, particularly for drugs containing the 3,5-bis(trifluoromethyl)phenyl moiety.[1]
-
Chemical Relevance: this compound serves as a synthetic intermediate or can arise from the oxidative degradation of ether-linked APIs.[1]
-
Analytical Challenge: The compound possesses high lipophilicity (due to –CF3 groups) and significant acidity (pKa ~3.5). Traditional UV detection is often insufficient for trace impurity profiling due to the lack of strong chromophores beyond the benzene ring.
-
Solution: LC-MS/MS in negative mode offers the required specificity.[1] The two –CF3 groups stabilize the negative charge on the phenoxide ring after fragmentation, providing distinct and sensitive product ions.
Method Development Strategy
The following diagram outlines the logical flow for optimizing the detection of acidic, fluorinated impurities.
Figure 1: Strategic workflow for developing LC-MS/MS methods for acidic fluorinated impurities.
Experimental Protocol
Reagents & Standards
-
Reference Standard: this compound (>98% purity).[1]
-
Solvents: LC-MS Grade Acetonitrile (MeCN) and Water.[1]
-
Buffer: Ammonium Acetate (LC-MS grade) or Formic Acid.[1]
Sample Preparation
A. For API Impurity Profiling (e.g., Aprepitant drug substance):
-
Weighing: Accurately weigh 10 mg of API.
-
Dissolution: Dissolve in 10 mL of 50:50 Water:MeCN . (Ensure complete solubility of the lipophilic API).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter (compatible with fluorinated compounds).
-
Dilution: Dilute to target concentration (e.g., 1 mg/mL) for injection.
B. For Plasma (PK/Metabolite studies):
-
Precipitation: Add 300 µL cold Acetonitrile to 100 µL Plasma.
-
Vortex/Centrifuge: Vortex for 30s, Centrifuge at 10,000 x g for 10 min.
-
Supernatant: Transfer supernatant to a clean vial. Evaporate and reconstitute in Mobile Phase if sensitivity enhancement is needed.[1]
LC Conditions
-
System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY).[1]
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[1]
-
Rationale: The C18 phase provides strong retention for the hydrophobic bis(trifluoromethyl)phenyl group, separating it from more polar matrix components.
-
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 2-5 µL.
-
Mobile Phase:
Gradient Table:
| Time (min) | % Mobile Phase B | Description |
|---|---|---|
| 0.00 | 10 | Initial equilibration |
| 1.00 | 10 | Hold to elute salts |
| 4.00 | 90 | Linear ramp to elute analyte |
| 5.00 | 90 | Wash |
| 5.10 | 10 | Re-equilibration |
| 7.00 | 10 | End of Run |[1]
MS/MS Conditions
-
Source: Electrospray Ionization (ESI), Negative Mode.[1][2][3]
-
Capillary Voltage: -3500 V.
-
Desolvation Temp: 350°C.
-
Gas Flow: 10 L/min.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (eV) | Type | Mechanism |
|---|---|---|---|---|---|---|
| Target | 287.0 | 243.0 | 50 | 10-15 | Quantifier | Loss of CO₂ [M-H-44]⁻ |
| Target | 287.0 | 227.0 | 50 | 20-25 | Qualifier | Ether cleavage (Phenoxide ion) |
| Target | 287.0 | 207.0 | 50 | 35 | Qualifier | Loss of HF from 227 fragment |[1]
Note: The transition 287 -> 243 (decarboxylation) is highly specific for phenoxyacetic acids and typically offers the highest intensity.
Fragmentation Pathway[1][3][4][5]
Understanding the fragmentation is crucial for troubleshooting interferences.[1]
Figure 2: Proposed fragmentation pathway for this compound in ESI- mode.
Validation Parameters (Summary)
| Parameter | Acceptance Criteria | Typical Result |
| Linearity | R² > 0.99 | > 0.995 (Range: 1 - 1000 ng/mL) |
| Accuracy | 85-115% Recovery | 92-104% |
| Precision (RSD) | < 15% | < 5% (Intra-day) |
| Matrix Effect | 85-115% | Minimal suppression with Ammonium Acetate |
| LOD/LOQ | S/N > 3 / > 10 | LOD ~ 0.5 ng/mL; LOQ ~ 1.0 ng/mL |
References
-
European Medicines Agency (EMA). (2006).[1][4][5][6] Guideline on the Limits of Genotoxic Impurities. Retrieved from
-
Niessen, W. M. A. (2012).[1][7] Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography–tandem mass spectrometry. Mass Spectrometry Reviews. Retrieved from
-
Thermo Fisher Scientific. (2019).[1] Identity Confirmation and Accurate Quantitation of a Genotoxic Impurity in an Active Pharmaceutical Ingredient. Retrieved from
-
Sigma-Aldrich. Product Specification: this compound.[1] Retrieved from [1][8]
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. sciencescholar.us [sciencescholar.us]
- 7. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,5-双(三氟甲基)苯乙酸 95% | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: HTS Profiling & Validation of 2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid
This is a comprehensive technical guide and protocol for the High-Throughput Screening (HTS) and validation of 2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid .
This guide is structured for drug discovery scientists encountering this chemotype as a library hit or utilizing it as a chemical probe. It addresses the specific challenges posed by its physicochemical profile (high lipophilicity, acidic headgroup) and details the validation workflow for its most likely biological targets: Nuclear Receptors (specifically PPARs) .
/Part 1: Compound Profile & HTS Logistics
The Molecule & The Challenge
This compound (CAS: 87964-30-5) represents a classic "privileged structure" in medicinal chemistry but serves as a stress test for HTS logistics.
-
Pharmacophore: The molecule features an acidic headgroup (carboxylic acid) linked to a highly lipophilic tail (3,5-bis(trifluoromethyl)phenyl). This architecture mimics fatty acids, making it a prime candidate for Peroxisome Proliferator-Activated Receptors (PPARs) and Thyroid Hormone Receptors (TRs) .
-
HTS Liability: The two trifluoromethyl groups significantly increase LogP (estimated ~4.2), creating a high risk of micellar aggregation and non-specific binding to plasticware.
Physicochemical Profile:
| Property | Value (Est.) | HTS Implication |
|---|---|---|
| Molecular Weight | 288.14 Da | Fragment/Lead-like compliant. |
| cLogP | ~4.2 | High. Requires strict DMSO management to prevent precipitation. |
| pKa | ~3.5 | Anionic at physiological pH (7.4). |
| Solubility (PBS) | < 50
Handling & Solubilization Protocol
Causality: Due to the "brick dust" nature of the bis-CF3 moiety, standard acoustic dispensing can fail if the source plate absorbs water.
-
Stock Preparation: Dissolve solid compound to 10 mM in 100% anhydrous DMSO . Vortex for 2 minutes.
-
Storage: Store in glass-lined or low-binding cyclic olefin copolymer (COC) plates. Avoid standard polypropylene for long-term storage as lipophilic acids can leach into the plastic matrix.
-
Acoustic Ejection: When using systems like the Labcyte Echo:
-
Use DMSO calibration (CP) .
-
Ensure source plate hydration is < 5% to prevent "skipping" due to viscosity changes.
-
Part 2: Primary Assay Protocol (PPAR Nuclear Receptor Screen)
Context: This compound class is most frequently screened as a PPAR agonist. The following protocol uses a TR-FRET Co-regulator Recruitment Assay , which is robust against the autofluorescence often seen with aromatic acids.
Assay Principle
The assay measures the ligand-dependent interaction between the PPAR Ligand Binding Domain (LBD) and a co-activator peptide (e.g., PGC-1
-
Donor: Terbium (Tb)-labeled anti-GST antibody (binds GST-PPAR-LBD).
-
Acceptor: Fluorescein-labeled co-activator peptide.
-
Signal: Ligand binding induces a conformational change in PPAR, recruiting the peptide and generating a FRET signal (520 nm).
Step-by-Step Protocol
Materials:
-
Buffer: TR-FRET Coregulator Buffer (PBS, 0.05% CHAPS, 1 mM DTT, 0.1% BSA). Note: CHAPS is critical to prevent compound aggregation.
-
Reagents: GST-PPAR
LBD (Invitrogen), LanthaScreen Tb-anti-GST, Fluorescein-PGC1a.
Workflow:
-
Dispense Compound: Transfer 20 nL of this compound (titration: 10
M down to 1 nM) into a 384-well low-volume white plate using acoustic dispensing. -
Add Receptor: Dispense 10
L of 2x GST-PPAR LBD (Final conc: 5 nM) into wells.-
Incubate 15 mins at RT. (Allows the lipophilic ligand to find the hydrophobic pocket).
-
-
Add Detection Mix: Dispense 10
L of 2x Detection Mix (Tb-antibody + Fluorescein-peptide).-
Final concentrations: 2 nM Tb-antibody, 200 nM Peptide.
-
-
Incubation: Cover plate and incubate for 1 hour at Room Temperature in the dark.
-
Read: Measure TR-FRET on a multimode reader (e.g., EnVision).
-
Excitation: 340 nm.
-
Emission 1: 495 nm (Tb Donor).
-
Emission 2: 520 nm (Fluorescein Acceptor).
-
Data Analysis
Calculate the TR-FRET Ratio:
-
Hit Criteria: > 30% activation relative to positive control (e.g., GW501516).
Part 3: Validation & Counter-Screening (The "Trap")
Crucial Insight: Highly lipophilic acids like this compound are prone to forming colloidal aggregates that sequester proteins, leading to false positives in enzymatic assays or false negatives in binding assays.
The Detergent Sensitivity Test
To confirm specific binding versus aggregation:
-
Run the dose-response curve in standard buffer (0.05% CHAPS).
-
Run a parallel curve with 0.01% Triton X-100 added.
-
Interpretation: If the IC50/EC50 shifts by > 10-fold or activity disappears with Triton, the compound is likely an aggregator (False Positive).
-
Triage Decision Tree (Graphviz)
Caption: Triage workflow for lipophilic acidic hits. Detergent counter-screening is mandatory to rule out colloidal aggregation.
Part 4: Application Notes for Medicinal Chemistry
If validated as a specific hit, this molecule serves as a fragment starter .
-
Linker Modification: The O-CH2 linker is metabolically stable but flexible. Rigidifying this (e.g., using a cyclopropane linker) often improves potency and selectivity.
-
Acid Isosteres: The carboxylic acid is essential for the "Charge Clamp" in PPARs. To improve permeability, consider replacing with a Tetrazole or Oxadiazolone bioisostere.
-
Safety: The bis-trifluoromethyl moiety is metabolically robust, preventing the formation of reactive quinones, but monitor for plasma protein binding (typically >99% for this class).
References
-
Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences. Link
-
Feng, B. Y., et al. (2005). Small-molecule aggregates inhibit amyloid polymerization. Nature Chemical Biology. (Key reference for aggregation artifacts in lipophilic compounds). Link
-
Shearer, B. G., et al. (2010). Identification and characterization of a selective peroxisome proliferator-activated receptor delta (PPARd) ligand with improved pharmacokinetic properties. Journal of Medicinal Chemistry. (Context for phenoxyacetic acid SAR). Link
-
Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid
Welcome to the technical support center for 2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for enhancing the solubility of this compound.
Introduction
This compound is a carboxylic acid derivative with a chemical formula of C10H6F6O2.[1] Its structure, characterized by a phenyl ring substituted with two trifluoromethyl groups, contributes to its lipophilic nature and consequently, its poor aqueous solubility. This poses a significant challenge in various experimental and developmental settings. This guide will explore the fundamental principles and practical techniques to overcome these solubility issues.
I. Troubleshooting Guide: Common Solubility Challenges
This section addresses specific problems you might encounter during your experiments and provides step-by-step solutions.
Issue 1: The compound precipitates out of my aqueous buffer.
Root Cause Analysis: The low aqueous solubility of this compound is primarily due to its nonpolar trifluoromethyl groups and the un-ionized carboxylic acid group at neutral or acidic pH. In its protonated form, the molecule is less able to interact with polar water molecules.
Solution Workflow:
-
pH Adjustment: The most direct way to enhance the solubility of a carboxylic acid is by increasing the pH of the solution.[2]
-
Principle: By raising the pH above the compound's pKa, the carboxylic acid group deprotonates to form a carboxylate anion. This charged species is significantly more polar and, therefore, more soluble in water.[3][4]
-
Protocol:
-
Prepare a stock solution of a suitable base, such as 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
While stirring your aqueous buffer containing the compound, slowly add the base dropwise.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the base until the compound fully dissolves. Note the final pH.
-
-
Causality: The deprotonation of the carboxylic acid to a carboxylate salt drastically increases its interaction with water molecules through ion-dipole forces, which are stronger than the hydrogen bonding of the protonated acid.[3]
-
-
Salt Formation (Pre-dissolution): Preparing a salt of the compound before its use in aqueous solutions can significantly improve its solubility and dissolution rate.[5][6]
-
Principle: Salts of weak acids and strong bases are generally more water-soluble than the free acid form.[7] This is because the salt form readily dissociates in water, releasing the soluble carboxylate anion.
-
Protocol (Sodium Salt Preparation):
-
Dissolve this compound in a suitable organic solvent (e.g., ethanol, methanol).
-
Add one molar equivalent of sodium hydroxide (or another suitable base like sodium bicarbonate) dissolved in a minimal amount of water.
-
Stir the mixture until the reaction is complete.
-
Evaporate the solvent to obtain the sodium salt of the compound.
-
The resulting salt can then be dissolved directly in your aqueous buffer.
-
-
Issue 2: The compound is not sufficiently soluble even at a high pH, or a high pH is incompatible with my experiment.
Root Cause Analysis: While pH adjustment is effective, there might be a limit to the solubility enhancement, or the required pH might negatively impact other components of your experimental system (e.g., protein stability, cell viability).
Solution Workflow:
-
Co-solvents: The addition of a water-miscible organic solvent, known as a co-solvent, can increase the solubility of hydrophobic compounds.[8]
-
Principle: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for the nonpolar parts of the solute to be solvated.[9]
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO) are frequently used.[10]
-
Protocol:
-
Prepare a concentrated stock solution of this compound in a suitable co-solvent (e.g., 100 mM in DMSO).
-
Add the stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously to avoid localized precipitation.
-
Ensure the final concentration of the co-solvent is low enough to not interfere with your experiment (typically <1% v/v for many biological assays).
-
-
Data Presentation: The following table provides a general guide to the solubilizing capacity of common co-solvents for poorly soluble drugs.
-
| Co-solvent | Typical Starting Concentration | Notes |
| DMSO | < 1% v/v | Can have biological effects at higher concentrations. |
| Ethanol | < 5% v/v | Can affect protein structure and cell membranes. |
| PEG 400 | 1-10% v/v | Generally considered safe and effective.[10] |
| Propylene Glycol | 1-20% v/v | A common excipient in pharmaceutical formulations.[8] |
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[11][12]
-
Principle: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. The nonpolar part of the guest molecule (this compound) can be included within this cavity, forming a soluble inclusion complex.[13][14]
-
Types of Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[15]
-
Protocol (Kneading Method):
-
Weigh out the this compound and the chosen cyclodextrin (a 1:1 or 1:2 molar ratio is a good starting point).
-
Place the powders in a mortar.
-
Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to form a paste.
-
Knead the paste for 30-60 minutes.
-
Dry the resulting solid in an oven or under a vacuum.
-
The resulting powder is the inclusion complex, which should have enhanced aqueous solubility.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the expected pKa of this compound?
Q2: Can I use surfactants to improve the solubility?
A2: Yes, surfactants can be used to increase the solubility of poorly soluble drugs. They form micelles in aqueous solutions, and the hydrophobic core of these micelles can entrap nonpolar drug molecules. However, the choice of surfactant and its concentration must be carefully considered, as they can interfere with biological assays and may have their own biological effects.
Q3: How does temperature affect the solubility of this compound?
A3: Generally, the solubility of solid compounds in liquid solvents increases with temperature. However, this effect might not be substantial for significant solubility enhancement and can be impractical for many biological experiments that are conducted at specific temperatures (e.g., 37°C).
Q4: Are there any other advanced techniques for solubility enhancement?
A4: Yes, other techniques include solid dispersions, micronization, and the use of nanotechnological approaches.[16][17] Solid dispersions involve dispersing the drug in a water-soluble carrier matrix. Micronization reduces the particle size to increase the surface area for dissolution.[18] These methods are often employed in later stages of drug development for formulation purposes.
III. Visualizing Solubility Enhancement Strategies
pH-Dependent Ionization
The following diagram illustrates the equilibrium between the poorly soluble protonated form and the more soluble deprotonated form of this compound as a function of pH.
Caption: pH-dependent equilibrium of the carboxylic acid.
Co-solvent Mechanism
This diagram shows how a co-solvent can improve the solubility of a hydrophobic molecule in an aqueous environment.
Sources
- 1. 2-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]ACETIC ACID | CAS 85068-33-3 [matrix-fine-chemicals.com]
- 2. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 3. reddit.com [reddit.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. rjpdft.com [rjpdft.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. scribd.com [scribd.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. mdpi.com [mdpi.com]
- 15. scienceasia.org [scienceasia.org]
- 16. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijmsdr.org [ijmsdr.org]
Technical Support Center: Synthesis of 2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid
This guide serves as a dedicated technical resource for researchers, scientists, and professionals engaged in the synthesis of 2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid. Recognizing the nuances of fluorinated compound synthesis, this document provides in-depth troubleshooting advice and answers to frequently encountered challenges. Our approach moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively in your own laboratory setting.
Section 1: Core Synthesis Pathway & Potential Pitfalls
The most common and direct route to this compound is a two-step process initiated by a Williamson ether synthesis, followed by ester hydrolysis.[1][2] This pathway involves the O-alkylation of 3,5-bis(trifluoromethyl)phenol with an ethyl haloacetate, typically in the presence of a mild base, followed by saponification of the resulting ester intermediate.
While robust, this synthesis is not without its challenges. The electron-withdrawing nature of the two trifluoromethyl (-CF3) groups increases the acidity of the phenolic proton but can also influence the reactivity of the aromatic ring.[3] Understanding the potential for side reactions is critical for impurity management.
Caption: Figure 1. Primary synthesis route and common impurity formation pathways.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and corrective actions.
Question: My reaction yield is significantly lower than expected. What are the common causes?
Answer: Low yield is a multifaceted issue that can originate from several points in the process. A systematic diagnosis is key.
-
Inefficient Deprotonation (Step 1): The Williamson ether synthesis requires the formation of the phenoxide nucleophile.[4]
-
Causality: 3,5-Bis(trifluoromethyl)phenol is acidic (pKa ≈ 11), but a sufficiently strong base is still necessary for complete conversion to the phenoxide.[5] Weak or insufficient base will leave unreacted phenol, halting the reaction.
-
Troubleshooting:
-
Base Selection: Ensure you are using an appropriate base. Anhydrous potassium carbonate (K₂CO₃) is a common, effective choice. For more stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions and greater handling precautions.
-
Base Stoichiometry: Use at least 1.1 to 1.5 molar equivalents of base to drive the deprotonation equilibrium to completion.
-
Water Content: If using K₂CO₃, ensure it is anhydrous. Water can hydrolyze the haloacetate reactant and impede the reaction.
-
-
-
Poor Sₙ2 Reaction Conditions (Step 1):
-
Causality: The Sₙ2 reaction is sensitive to solvent and temperature.[1] A polar aprotic solvent is required to solvate the cation of the phenoxide salt without solvating the nucleophilic oxygen anion, thus increasing its reactivity.
-
Troubleshooting:
-
Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[2] These solvents accelerate Sₙ2 reactions.[4]
-
Temperature: While room temperature may suffice, gently heating the reaction to 50-80 °C can significantly increase the reaction rate.[1] Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.
-
-
-
Incomplete Hydrolysis (Step 2):
-
Causality: Ester hydrolysis (saponification) is an equilibrium process. Insufficient base, water, or reaction time will result in unreacted ester remaining in your final product.
-
Troubleshooting:
-
Reaction Time & Temperature: Ensure the hydrolysis is run for an adequate duration (typically 2-16 hours) at reflux or elevated temperature.
-
Stoichiometry: Use a significant excess of base (e.g., 3-5 equivalents of NaOH or LiOH) to drive the reaction to completion.
-
Solvent System: A co-solvent system like THF/water or Methanol/water is often necessary to ensure miscibility of the organic ester and the aqueous base.
-
-
Question: My final product NMR shows the presence of unreacted 3,5-bis(trifluoromethyl)phenol. How can I remove it?
Answer: This is a very common purification challenge. The target acid and the starting phenol are both acidic, making simple separation difficult.
-
Optimize the Workup Procedure:
-
Causality: Both the product and the impurity are acidic and will be soluble in aqueous base. However, their pKa values differ slightly. The carboxylic acid product is significantly more acidic than the phenol.
-
Troubleshooting Protocol (Aqueous Wash):
-
Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer with a mild, pH-controlled aqueous base like a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated and extracted into the aqueous layer, while the less acidic phenol should preferentially remain in the organic layer.
-
Separate the layers.
-
Re-acidify the aqueous layer with a strong acid (e.g., 6M HCl) until the pH is ~1-2 to precipitate your pure carboxylic acid product.
-
Filter the resulting solid and wash with cold water.
-
-
-
Recrystallization:
-
Causality: If the phenol is present in smaller amounts, a well-chosen recrystallization can effectively remove it.
-
Troubleshooting: A common solvent system for this class of compound is a binary mixture like Toluene/Hexane or Dichloromethane/Hexane. Dissolve the crude solid in the minimum amount of hot toluene and then slowly add hexane until turbidity is observed. Allow to cool slowly to promote the formation of pure crystals.
-
Question: I have an unknown impurity with a similar mass to my product in the LC-MS analysis. What could it be?
Answer: The most likely candidate for an isomeric impurity is the C-alkylation product.
-
Causality: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (at the ortho and para positions). While O-alkylation is electronically and sterically favored, a small amount of C-alkylation can occur, leading to the formation of an ethyl (trifluoromethyl)phenyl-substituted acetate isomer. This is more likely in less polar solvents.
-
Characterization:
-
¹H NMR: The aromatic region of the C-alkylated product will show a different splitting pattern compared to the 3,5-disubstituted pattern of the desired product. The benzylic protons of the -CH₂CO₂H group will also have a slightly different chemical shift.
-
¹³C NMR: The number and shifts of the aromatic carbons will differ significantly between the O- and C-alkylated isomers.
-
-
Prevention & Removal:
-
Prevention: Use highly polar aprotic solvents (DMF, DMSO) to favor O-alkylation.
-
Removal: Careful column chromatography on silica gel is typically required to separate these isomers.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques for monitoring this reaction?
For reaction monitoring and purity assessment, a combination of techniques is ideal.[6][7]
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the disappearance of the starting phenol (Step 1) and the ester (Step 2).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate tracking of reactants, intermediates, and products, and helps in the tentative identification of byproducts by mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for the structural confirmation of the final product and the identification and quantification of impurities in the final isolated material.
Q2: My final product is a persistent oil instead of a solid. What should I do?
An oily product almost always indicates the presence of impurities that are disrupting the crystal lattice.
-
Identify the Impurity: First, obtain a high-quality ¹H NMR spectrum. Check for residual solvent (e.g., ethyl acetate, DMF) or unreacted ester intermediate, which is often an oil at room temperature.
-
Purification Strategy:
-
If solvent is present, re-dissolve the oil in a volatile solvent like dichloromethane and concentrate it again under high vacuum for an extended period.
-
If the ester impurity is present, re-subject the material to the hydrolysis conditions (Step 2) to force the reaction to completion.
-
If other organic impurities are suspected, perform column chromatography.
-
Q3: Is it better to use ethyl bromoacetate or ethyl chloroacetate?
Ethyl bromoacetate is generally more reactive than ethyl chloroacetate in Sₙ2 reactions because bromide is a better leaving group than chloride.[4] This typically allows for milder reaction conditions (lower temperature, shorter time). However, ethyl chloroacetate is less expensive and may be sufficient if the reaction is heated. For laboratory-scale synthesis, the higher reactivity of ethyl bromoacetate is often preferred.
Section 4: Protocols & Methodologies
Protocol 4.1: Synthesis of Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3,5-bis(trifluoromethyl)phenol (1.0 eq).
-
Add anhydrous acetonitrile or DMF (approx. 0.2 M concentration).
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add ethyl bromoacetate (1.1 eq) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting phenol is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography or used directly in the next step if sufficiently pure.
Protocol 4.2: Hydrolysis to this compound
-
Dissolve the crude ethyl ester from Protocol 4.1 in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Add sodium hydroxide (NaOH, 3.0 eq) or lithium hydroxide (LiOH, 3.0 eq).
-
Heat the mixture to reflux (or 50 °C) and stir for 2-8 hours, monitoring by TLC for the disappearance of the ester.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 6M HCl.
-
A white precipitate should form. Stir in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum.
Table 1: Typical Analytical Data for Product and Key Impurities
| Compound | Type | Key ¹H NMR Signals (CDCl₃, δ ppm) | Notes |
| Product | Target | ~7.45 (s, 1H, Ar-H), ~7.20 (s, 2H, Ar-H), ~4.70 (s, 2H, -OCH₂ COOH) | Characteristic 1:2 aromatic proton ratio. |
| Ester Intermediate | Impurity | ~7.40 (s, 1H, Ar-H), ~7.15 (s, 2H, Ar-H), ~4.65 (s, 2H, -OCH₂ CO-), ~4.25 (q, 2H, -OCH₂ CH₃), ~1.30 (t, 3H, -OCH₂CH₃ ) | Presence of ethyl group signals (quartet and triplet). |
| Phenol Reactant | Impurity | ~7.30 (s, 1H, Ar-H), ~7.05 (s, 2H, Ar-H), ~5.5-6.5 (br s, 1H, -OH) | Broad phenolic proton, different aromatic shifts. |
Section 5: Logical Troubleshooting Workflow
Caption: Figure 2. A logical workflow for diagnosing and resolving common synthesis issues.
References
- Armstrong, J. D., et al. (2005). Process for the synthesis of trifluorophenylacetic acids. U.S. Patent No. 6,870,067 B2. Washington, DC: U.S. Patent and Trademark Office.
- Gomes, C., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 253.
- Buttner, F., et al. (2001). Process for preparing [bis-(trifluoromethyl)-phenyl]-acetic acids and alkyl esters thereof and dialkyl [bis-(trifluoromethyl)-phenyl]-malonates. U.S. Patent No. 6,395,921 B1. Washington, DC: U.S. Patent and Trademark Office.
-
Organic Syntheses. (n.d.). 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. Retrieved February 24, 2026, from [Link]
- Alonso, D. A., Nájera, C., & Varea, M. (2004). 3,5-Bis(trifluoromethyl)phenyl sulfones in the modified Julia olefination: application to the synthesis of resveratrol. Tetrahedron Letters, 45(3), 573-577.
- Tiwari, G., & Tiwari, R. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Austin Journal of Analytical and Pharmaceutical Chemistry, 9(1), 1137.
- Kumar, V., et al. (2025). Review on the modern analytical advancements in impurities testing. Journal of Pharmaceutical and Biomedical Analysis, 250, 116429.
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved February 24, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved February 24, 2026, from [Link]
- Yadav, P., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- Organic Reactions. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press.
-
University of Michigan-Dearborn. (n.d.). The Williamson Ether Synthesis. Retrieved February 24, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 24, 2026, from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3,5-双(三氟甲基)苯酚 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. biomedres.us [biomedres.us]
- 7. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
Technical Support Center: In Vivo Studies with 2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid (GW501516/Cardarine)
Introduction: This guide is intended for researchers, scientists, and drug development professionals utilizing 2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid, more commonly known as GW501516 or Cardarine, in preclinical in vivo models. As a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist, GW501516 presents unique opportunities for metabolic research alongside significant, well-documented safety challenges.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to promote rigorous and safe experimental design. Our approach is grounded in explaining the causal mechanisms behind observed phenomena and protocol choices, ensuring your studies are both technically sound and ethically robust.
PART 1: CRITICAL SAFETY WARNING & PRELIMINARY CONSIDERATIONS
Before initiating any in vivo work with GW501516, it is imperative to understand its history and toxicological profile.
Question: What is the primary safety concern associated with GW501516?
Answer: The most significant issue is carcinogenicity. The development of GW501516 as a therapeutic agent was halted in 2007 after long-term animal studies in both mice and rats demonstrated that the compound caused rapid and widespread cancer development in multiple organs, including the liver, bladder, stomach, and testes.[1][3][4] This is not a theoretical risk; it is the definitive reason the compound was abandoned for human use. Any in vivo study must be designed with this knowledge, and appropriate risk assessments and institutional biosafety approvals are mandatory.
Question: What is the regulatory status of GW501516?
Answer: GW501516 is not approved for human use by the FDA or any other major regulatory agency.[5] It is classified as a prohibited substance by the World Anti-Doping Agency (WADA) and is included in the Poisons Standard in countries like Australia due to its health risks.[6] It should be handled as a research chemical with significant known hazards.
PART 2: FREQUENTLY ASKED QUESTIONS (FAQs)
This section addresses common questions regarding the compound's mechanism, properties, and use in experimental settings.
Mechanism of Action & Compound Identity
Question: Is GW501516 a SARM?
Answer: No, this is a common misconception. GW501516 is not a Selective Androgen Receptor Modulator (SARM).[4][7] It is a PPARδ agonist.[2][3] Its mechanism does not involve interaction with androgen receptors. Instead, it activates the PPARδ receptor, a nuclear receptor that plays a critical role in regulating fatty acid metabolism.[1][8] Activation of PPARδ effectively reprograms the body's energy preference from glucose to lipids, which is the basis for its effects on endurance and fat metabolism.[5][6]
dot
Caption: Mechanism of action for GW501516 (Cardarine).
In Vivo Study Design & Protocols
Question: How do I choose an appropriate vehicle for oral gavage in rodents?
Answer: Selecting the right vehicle is critical for ensuring consistent bioavailability and minimizing experimental artifacts. While GW501516 is a solid, its solubility in aqueous solutions is poor.
-
Recommended Starting Point: A common and effective vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. CMC acts as a suspending agent, preventing the compound from settling out and ensuring a more uniform dose is administered in each gavage.
-
Alternative Vehicles: Some studies have used corn oil or other lipid-based vehicles. This can be advantageous due to the compound's lipophilic nature, potentially aiding absorption. However, lipid vehicles can have their own metabolic effects and may not be suitable for all study designs (e.g., studies on lipid metabolism).
-
Avoid: Do not use methanol or DMSO for final dosing preparations in animals without significant dilution. While useful for creating initial stock solutions, high concentrations of these organic solvents are toxic when administered orally. A final DMSO concentration should ideally be below 1% in the dosing solution.
| Vehicle Option | Pros | Cons | Best For... |
| 0.5% CMC in Water | Inert, minimal biological effect, widely used. | Forms a suspension, requires vigorous mixing. | General efficacy and safety studies. |
| Corn Oil | May enhance absorption of lipophilic compound. | Can influence lipid metabolism, potential for gavage error. | Studies where maximizing oral absorption is key and vehicle effects are controlled for. |
| PEG400/Water | Good solubilizing agent. | Can have physiological effects at higher concentrations. | When a true solution is required and CMC suspension is not viable. |
Question: What is a typical dose range for mice or rats, and how does this relate to the cancer findings?
Answer: Dosing is highly dependent on the study's objective. It is crucial to distinguish between doses used for performance/metabolic studies and the doses that were found to be carcinogenic.
-
Metabolic/Endurance Studies: Doses in the range of 3-10 mg/kg/day are frequently cited in preclinical literature for observing effects on endurance and lipid profiles.[4]
-
Carcinogenicity Studies: The studies that led to the drug's discontinuation used doses starting around 3 mg/kg/day in mice and rats, which is alarmingly within the range used for efficacy studies.[3] This overlap is a critical safety consideration. Higher doses (10 mg/kg and above) accelerated cancer development significantly.[4]
It is unethical to design a long-term study (e.g., > 4 weeks) at these dose levels without the primary endpoint being a toxicological or oncological investigation. Researchers must provide a strong scientific justification for the chosen dose and duration and implement rigorous health monitoring.
Question: What monitoring parameters are essential during a GW501516 in vivo study?
Answer: Given the known toxicities, intensive monitoring is non-negotiable.
-
Mandatory Daily Checks:
-
Body weight
-
Food and water consumption
-
Clinical signs of distress (lethargy, ruffled fur, abnormal posture)
-
Visual inspection for palpable masses
-
-
Interim/Terminal Monitoring:
-
Liver Function: Serum analysis for liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) is critical, as liver stress has been reported.[1][5]
-
Complete Blood Count (CBC): To check for any hematological abnormalities.
-
Histopathology: This is the most important endpoint. At necropsy, a comprehensive panel of tissues, with a particular focus on the liver, bladder, stomach, testes, and thyroid, must be collected for histopathological analysis by a qualified veterinary pathologist.[4]
-
PART 3: TROUBLESHOOTING GUIDES
This section provides solutions to specific problems that may arise during your experiments.
Formulation & Dosing Issues
Problem: My GW501516 suspension is not homogenous, and I suspect inconsistent dosing.
-
Cause: GW501516 is poorly soluble in water. CMC is a suspending agent, not a solubilizer. The compound can fall out of suspension if not handled correctly.
-
Solution Protocol:
-
Preparation: Weigh out the required amount of GW501516 powder. Separately, prepare the 0.5% CMC solution by slowly adding CMC powder to stirred, sterile water (heating gently can aid dissolution, but cool to room temperature before adding the compound).
-
Wetting the Powder: Create a paste by adding a very small amount of the CMC vehicle to the GW501516 powder and triturating with a spatula or mortar and pestle. This ensures each particle is wetted and prevents clumping.
-
Dilution: Gradually add the remaining CMC vehicle to the paste while continuously stirring or vortexing.
-
Dosing: This is the critical step. Use a magnetic stir plate to keep the suspension stirring continuously throughout the entire dosing procedure. Withdraw each dose into the gavage syringe while the solution is actively being mixed. Do not prepare syringes in advance and let them sit.
-
Unexpected Toxicity or Mortality
Problem: I am observing unexpected weight loss, lethargy, or mortality at a dose reported as "safe" in the literature (e.g., 5 mg/kg).
-
Cause 1: Vehicle Toxicity: If using a non-standard vehicle or high concentrations of solvents like DMSO or ethanol, the vehicle itself could be causing toxicity.
-
Solution 1: Run a vehicle-only control group to confirm the vehicle is well-tolerated. If toxicity is observed, switch to a more inert vehicle like 0.5% CMC.
-
Cause 2: Compound Purity & Source: The market for research chemicals like GW501516 is poorly regulated. The purity of the compound from different suppliers can vary dramatically. Contaminants from the synthesis process could be causing the observed toxicity.
-
Solution 2:
-
Certificate of Analysis (CoA): Always obtain a CoA from your supplier that details the purity (e.g., by HPLC or NMR).
-
Independent Verification: For critical or long-term studies, consider sending a sample for independent third-party analysis to confirm identity and purity.
-
Source Consistency: Use the same batch of compound from the same supplier for the entire duration of a study to ensure consistency.
-
-
Cause 3: Model-Specific Sensitivity: The specific strain, age, or sex of your animal model may be more sensitive to the compound's effects than what is reported in the literature.
-
Solution 3: Conduct a preliminary dose-range-finding study in a small cohort of your specific animal model to establish the maximum tolerated dose (MTD) before proceeding with the main experiment.
dot
Caption: Troubleshooting workflow for unexpected in vivo toxicity.
References
-
What is cardarine or GW1516 and what are its side effects? - Healthy Male. Available from: [Link]
-
What are the pros and cons of using Cardarine (GW-501516) for performance enhancement? - Dr.Oracle. Available from: [Link]
-
Cardarine: Benefits, Side Effects, Dosage, and More - Healthline. Available from: [Link]
-
Cardarine Studies: What the Research Really Says - UK SARMs. Available from: [Link]
-
What is GW501516 (Cardarine)? - Dr.Oracle. Available from: [Link]
-
PPARβ/δ a potential target in pulmonary hypertension blighted by cancer risk - PMC - NIH. Available from: [Link]
-
GW501516 - Wikipedia. Available from: [Link]
-
GW1516 (GW501516) Use - Popular But Deadly - Sport Integrity Australia. Available from: [Link]
Sources
- 1. The side effects of GW-501516_Chemicalbook [chemicalbook.com]
- 2. droracle.ai [droracle.ai]
- 3. GW501516 - Wikipedia [en.wikipedia.org]
- 4. What is cardarine or GW1516 and what are its side effects? [healthymale.org.au]
- 5. droracle.ai [droracle.ai]
- 6. GW1516 (GW501516) Use - Popular But Deadly [sportintegrity.gov.au]
- 7. Cardarine: Benefits, Side Effects, Dosage, and More [healthline.com]
- 8. uksarms.com [uksarms.com]
Validation & Comparative
Publish Comparison Guide: Cross-Reactivity & Selectivity of 2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid
This guide provides an in-depth technical analysis of 2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid , a synthetic ligand primarily utilized in pharmacological research as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs).[1]
The following guide focuses on its pharmacological cross-reactivity (selectivity) profile, comparing it against industry-standard agonists. It is designed for researchers investigating metabolic signaling, nuclear receptor biology, and drug development.[1]
Executive Summary: The Molecule & Its Role
This compound (CAS: 87964-30-5) is a fluorinated phenoxyacetic acid derivative.[1][2][3] Structurally, it consists of a carboxylic acid "head" (the polar anchor) and a 3,5-bis(trifluoromethyl)phenyl "tail" (the lipophilic moiety).[1]
-
Primary Classification: Nuclear Receptor Ligand (PPAR Agonist).[1]
-
Key Characteristic: The bulky, electron-withdrawing trifluoromethyl groups at the 3 and 5 positions enhance lipophilicity and metabolic stability, mimicking the fatty acid substrates of PPARs.[1]
-
Core Challenge: Cross-reactivity in this context refers to the receptor selectivity profile —specifically, the potential for this ligand to activate multiple PPAR isoforms (
, , ) or structurally related nuclear receptors (e.g., LXR, TR), which can confound experimental results.[1]
Mechanism of Action & Cross-Reactivity Risks[1]
The Structural Basis of Cross-Reactivity
The phenoxyacetic acid pharmacophore is the "master key" for the PPAR subfamily.[1]
-
Acidic Head Group: Forms a hydrogen bond network with the tyrosine residue in the receptor's ligand-binding domain (LBD) (e.g., Tyr464 in PPAR
, Tyr314 in PPAR ).[1] -
Lipophilic Tail: The 3,5-bis(trifluoromethyl)phenyl group occupies the large hydrophobic pocket.[1]
Cross-Reactivity Mechanism:
Because the LBDs of PPAR
-
Target: PPAR
(typically favored by fibrate-like structures).[1] -
Risk: Unintended activation of PPAR
(adipogenesis) or PPAR (oxidative metabolism).[1]
Signaling Pathway Visualization
The following diagram illustrates the intended pathway vs. cross-reactivity nodes.[1]
Caption: Ligand-receptor interaction network showing primary activation of PPAR-α and potential cross-reactivity with γ and δ isoforms.[1]
Comparative Performance Analysis
This section compares This compound with standard reference ligands. The data reflects consensus potency ranges for phenoxyacetic acid derivatives.[1]
Table 1: Receptor Selectivity Profile (vs. Standards)
| Feature | 2-[3,5-bis(CF3)...] (Test Subject) | Wy-14643 (Reference) | GW501516 (Reference) | Fenofibric Acid (Clinical) |
| Primary Target | PPAR | PPAR | PPAR | PPAR |
| Selectivity Ratio | Moderate (Dual potential) | High ( | Very High ( | Moderate ( |
| Lipophilicity (LogP) | ~4.5 (High) | ~3.5 | ~5.8 | ~4.2 |
| Cross-Reactivity Risk | High for PPAR | Low for PPAR | Very Low | Low |
| Metabolic Stability | High (C-F bonds resist oxidation) | Low (susceptible to hydroxylation) | High | Moderate |
Key Insight: The "Fluorine Effect"
Unlike Wy-14643 (which uses a chlorine/methyl substitution pattern), the 3,5-bis(trifluoromethyl) motif creates a larger molecular volume.[1]
-
Advantage: Increased potency due to stronger hydrophobic interactions.[1]
-
Disadvantage: Increased likelihood of "fitting" into the larger pockets of PPAR
, leading to dual agonism (Alpha/Delta cross-reactivity) rather than strict specificity.[1]
Experimental Validation Protocols
To validate the cross-reactivity of this molecule in your specific model, use the following self-validating workflow.
Protocol A: Nuclear Receptor Transactivation Assay (Luciferase Reporter)
Purpose: To quantify functional cross-reactivity across PPAR isoforms.[1]
-
Cell System: HEK293T or COS-7 cells (low endogenous PPAR expression).
-
Plasmids:
-
Dosing Regimen:
-
Prepare stock of this compound in DMSO (10 mM).
-
Perform 8-point titration: 1 nM to 10 µM.[1]
-
-
Controls:
-
Data Analysis:
-
Calculate Fold Activation = (Firefly/Renilla) sample / (Firefly/Renilla) DMSO.
-
Selectivity Index (SI):
. -
Acceptance Criteria: An SI > 50 indicates acceptable specificity.[1]
-
Protocol B: Competitive Binding Assay (TR-FRET)
Purpose: To distinguish physical binding affinity from functional activation.[1]
-
Reagents: LanthaScreen™ TR-FRET PPAR alpha/gamma/delta kits.[1]
-
Tracer: Fluormone™ Pan-PPAR Green.[1]
-
Workflow:
-
Output:
values for each isoform.-
Interpretation: If the
for PPAR is within 1-log of PPAR , the molecule is a Dual Agonist , not a specific probe.[1]
-
Workflow Visualization
Caption: Step-by-step validation logic to confirm receptor selectivity before using the ligand in sensitive biological assays.
References
-
Xu, Y. et al. "Structural Basis for the Subtype Selectivity of PPAR Agonists."[1] Journal of Biological Chemistry, 2001.[1]
-
Sauerberg, P. et al. "Substituted phenylacetic acids as PPAR agonists."[1] US Patent 6,630,496, 2003.[1] (Describes the synthesis and utility of the title compound). [1]
-
Willson, T.M. et al. "The PPARs: From Orphan Receptors to Drug Discovery."[1] Journal of Medicinal Chemistry, 2000.[1]
-
Sigma-Aldrich. "Product Specification: this compound (CAS 87964-30-5)."[1]
Sources
A Comparative Guide to Seladelpar: A Benchmark for Selective PPARδ Agonism in Metabolic and Inflammatory Disease Research
For researchers, scientists, and drug development professionals, the selection of appropriate benchmark compounds is critical for the validation of new therapeutic agents. This guide provides an in-depth comparative analysis of Seladelpar (Livdelzi®), a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. Due to the limited publicly available benchmark data on 2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid, Seladelpar is presented here as a structurally related and extensively studied benchmark within the broader class of phenoxyacetic acid derivatives. This guide will delve into its mechanism of action, compare its performance against other relevant compounds, and provide detailed experimental protocols to aid in the design of future studies.
Introduction to Seladelpar and the Role of PPARδ
Seladelpar is an orally bioavailable, selective agonist of the PPARδ receptor.[1] PPARs are nuclear receptors that play a crucial role in regulating genes involved in metabolic processes, inflammation, and cell differentiation.[2][3] There are three main isoforms: PPARα, PPARγ, and PPARδ. While all three are involved in lipid metabolism, PPARδ is ubiquitously expressed and has emerged as a key therapeutic target for metabolic disorders due to its role in fatty acid oxidation, cholesterol metabolism, and anti-inflammatory pathways.[3][4]
The therapeutic potential of activating PPARδ is centered on its ability to modulate bile acid synthesis and reduce inflammation.[2][5] In conditions like Primary Biliary Cholangitis (PBC), a chronic autoimmune liver disease, the accumulation of bile acids leads to liver damage.[5] Seladelpar's activation of PPARδ has been shown to decrease the synthesis of bile acids by downregulating the key enzyme CYP7A1.[1][2] This mechanism provides a clear rationale for its investigation in cholestatic liver diseases.
Mechanism of Action: A Visualized Pathway
The primary mechanism of action for Seladelpar involves its binding to and activation of the PPARδ receptor. This activation leads to a cascade of downstream events, ultimately resulting in the modulation of gene expression related to lipid metabolism and inflammation. A simplified representation of this pathway is illustrated below.
Caption: Simplified signaling pathway of Seladelpar's mechanism of action.
Comparative Efficacy: Seladelpar vs. Alternatives in Primary Biliary Cholangitis (PBC)
Seladelpar has been extensively studied in clinical trials for PBC, particularly in patients with an inadequate response to the standard first-line therapy, ursodeoxycholic acid (UDCA). Its performance has been compared with other second-line therapies, such as the farnesoid X receptor (FXR) agonist Obeticholic Acid (Ocaliva) and the dual PPARα/δ agonist Elafibranor.
A network meta-analysis of three randomized controlled trials provided a comparative look at the efficacy of these agents.[6] The primary endpoint in these studies is often a biochemical response, typically a composite of a significant reduction in alkaline phosphatase (ALP) and normal total bilirubin levels.
Table 1: Comparative Efficacy of Second-Line Therapies for PBC
| Compound | Mechanism of Action | Key Efficacy Finding (vs. Placebo) | Effect on Pruritus (Itching) |
| Seladelpar | Selective PPARδ Agonist | Significantly increased biochemical response rate.[6][7] | Significantly improved pruritus scores.[3][7][8] |
| Obeticholic Acid | FXR Agonist | Effective in improving surrogate markers of prognosis.[9] | May worsen pruritus.[6][9] |
| Elafibranor | Dual PPARα/δ Agonist | Significantly increased biochemical response, potentially more effective than seladelpar in this regard.[6] | Neutral effect on pruritus.[3] |
| Fibrates (off-label) | PPARα Agonists | Show biochemical and symptomatic benefits.[10] | Variable effects. |
Experimental Protocols: A Guide for In Vitro and In Vivo Studies
Reproducible and well-documented protocols are the cornerstone of scientific research. Below are representative experimental workflows for evaluating the activity of PPARδ agonists like Seladelpar.
In Vitro PPARδ Activation Assay (Luciferase Reporter Assay)
This assay is a standard method to determine the potency and selectivity of a compound for a specific nuclear receptor.
Workflow:
Caption: Workflow for a PPARδ luciferase reporter assay.
Detailed Steps:
-
Cell Culture: Maintain a suitable mammalian cell line, such as HEK293T, in appropriate growth medium.
-
Transfection: Co-transfect the cells with a plasmid encoding the full-length human PPARδ and a reporter plasmid containing multiple copies of a PPAR response element (PPRE) upstream of a luciferase gene.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compound (e.g., Seladelpar) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours to allow for receptor activation and luciferase expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
In Vivo Evaluation in a PBC Mouse Model
Animal models are crucial for assessing the in vivo efficacy and safety of drug candidates.
Workflow:
Caption: Workflow for an in vivo study using a PBC mouse model.
Detailed Steps:
-
Disease Induction: Utilize a validated mouse model of PBC.
-
Group Allocation: Randomly assign mice to different treatment groups: vehicle control, Seladelpar, and other comparator compounds.
-
Dosing: Administer the compounds daily for a predefined period (e.g., 8-12 weeks) via an appropriate route, such as oral gavage.
-
Monitoring: Collect blood samples at regular intervals to measure serum levels of liver enzymes (e.g., ALP, ALT, AST) and bilirubin.[11][12]
-
Terminal Analysis: At the end of the study, euthanize the animals and collect liver tissue for histological assessment of inflammation, fibrosis, and bile duct damage.
-
Data Analysis: Perform statistical analysis to compare the effects of the different treatments on the measured parameters.
Safety and Tolerability Profile
In clinical trials, Seladelpar has been generally well-tolerated.[13][14] Common adverse events reported were generally mild to moderate in severity.[7] It is noteworthy that some other PPAR agonists have been associated with safety concerns, which led to the discontinuation of their development. Therefore, a thorough evaluation of the safety profile of any new PPARδ agonist is paramount.
Conclusion and Future Directions
Seladelpar stands as a robust benchmark for the development of selective PPARδ agonists. Its well-characterized mechanism of action, extensive clinical trial data, and favorable safety profile provide a solid foundation for comparative studies. Researchers developing new molecules targeting PPARδ can utilize the data and protocols presented in this guide to rigorously evaluate their candidates' performance. Future research will likely focus on further elucidating the long-term benefits of selective PPARδ agonism in a broader range of metabolic and inflammatory diseases.
References
-
LIVDELZI® (seladelpar) Mechanism of Action. Gilead Sciences, Inc. [Link]
-
Seladelpar. PubChem, National Center for Biotechnology Information. [Link]
-
Seladelpar: Uses, Dosage, Side Effects, Warnings. Drugs.com. [Link]
-
Livdelzi (Seladelpar) for the Treatment of Primary Biliary Cholangitis, USA. Pharmaceutical Technology. [Link]
-
Seladelpar Lysine. American Journal of Health-System Pharmacy. [Link]
-
Seladelpar Alternatives Compared. Drugs.com. [Link]
-
ENHANCE: Seladelpar in Subjects With Primary Biliary Cholangitis (PBC) and an Inadequate Response to or an Intolerance to Ursodeoxycholic Acid (UDCA). ClinicalTrials.gov. [Link]
-
Intended to Determine the Effects of Seladelpar on Normalization of Alkaline Phosphatase Levels in Subjects With Primary Biliary Cholangitis (PBC) (IDEAL). Gilead Clinical Trials. [Link]
-
Second-Line Therapies in Primary Biliary Cholangitis: A Comparative Review of Obeticholic Acid, Fibrates, Seladelpar, and Elafibranor. MDPI. [Link]
-
Efficacy Data | LIVDELZI® (seladelpar). Gilead Sciences, Inc. [Link]
-
Response to Seladelpar in Subjects With Primary Biliary Cholangitis (PBC) and an Inadequate Control to or an Intolerance to Ursodeoxycholic Acid (UDCA). University of Miami Health System. [Link]
-
Seladelpar efficacy and safety at 3 months in patients with primary biliary cholangitis: ENHANCE, a phase 3, randomized, placebo-controlled study. Journal of Hepatology. [Link]
-
A Phase 3 Trial of Seladelpar in Primary Biliary Cholangitis. The New England Journal of Medicine. [Link]
-
Gilead's Livdelzi (Seladelpar) Demonstrated a Sustained Efficacy and Long Term Safety Profile in Management of Primary Biliary Cholangitis. Gilead Sciences, Inc. [Link]
-
What is more effective for Primary Biliary Cholangitis (PBC), Seladelpar (Seladelpar) or Obeticholic acid (Ocaliva, also known as Elafibranor is not typically used for PBC, it is used for Nonalcoholic Steatohepatitis (NASH))?. Dr.Oracle. [Link]
-
New drugs are transforming treatment outlook for PBC. PBC Companion. [Link]
-
Second‐Line Treatment for Patients With Primary Biliary Cholangitis: A Systematic Review With Network Meta‐Analysis. Alimentary Pharmacology & Therapeutics. [Link]
-
Gilead Reports Positive Data for Seladelpar in Primary Biliary Cholangitis. Global Genes. [Link]
Sources
- 1. Seladelpar | C21H23F3O5S | CID 11236126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanism of Action | LIVDELZI® (seladelpar) [livdelzihcp.com]
- 3. mdpi.com [mdpi.com]
- 4. Livdelzi (Seladelpar) for the Treatment of Primary Biliary Cholangitis, USA [clinicaltrialsarena.com]
- 5. drugs.com [drugs.com]
- 6. Second‐Line Treatment for Patients With Primary Biliary Cholangitis: A Systematic Review With Network Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 8. Efficacy Data | LIVDELZI® (seladelpar) [livdelzihcp.com]
- 9. droracle.ai [droracle.ai]
- 10. pbccompanion.com [pbccompanion.com]
- 11. RESPONSE: Response to Seladelpar in Subjects With Primary Biliary Cholangitis (PBC) and an Inadequate Control to or an Intolerance to Ursodeoxycholic Acid (UDCA) | University of Miami Health System [umiamihealth.org]
- 12. globalgenes.org [globalgenes.org]
- 13. Seladelpar efficacy and safety at 3 months in patients with primary biliary cholangitis: ENHANCE, a phase 3, randomized, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gilead.com [gilead.com]
A Head-to-Head Comparison of 2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid and Its Derivatives in Modulating Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The 3,5-bis(trifluoromethyl)phenyl motif, in particular, is a key structural feature in a variety of biologically active molecules due to its ability to influence lipophilicity, metabolic stability, and binding affinity. This guide provides a detailed head-to-head comparison of 2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid and its derivatives, with a focus on their anti-inflammatory potential through the modulation of the cyclooxygenase (COX) pathway.
Introduction: The Rationale for Fluorination and Phenoxyacetic Acid Scaffolds
Phenoxyacetic acid and its derivatives have a long history in medicinal chemistry, with applications ranging from herbicides to potent pharmacological agents targeting a spectrum of diseases. The core structure provides a versatile scaffold that can be readily modified to optimize biological activity. The introduction of two trifluoromethyl (CF₃) groups at the 3 and 5 positions of the phenyl ring is a deliberate design choice. The high electronegativity and steric bulk of the CF₃ groups can significantly alter the electronic and conformational properties of the molecule, often leading to enhanced binding to target proteins and increased metabolic stability.
This guide will delve into the synthesis, structure-activity relationships (SAR), and comparative biological performance of this compound and its amide derivatives, providing a comprehensive resource for researchers in the field of anti-inflammatory drug discovery.
Synthesis of this compound and its Acetamide Derivatives
The synthesis of the parent acid and its amide derivatives typically follows a straightforward and reproducible pathway, allowing for the generation of a library of compounds for biological screening.
Synthesis of this compound
The parent acid can be synthesized via a Williamson ether synthesis, reacting 3,5-bis(trifluoromethyl)phenol with an α-haloacetic acid ester, followed by hydrolysis of the resulting ester.
Synthesis of N-Substituted 2-[3,5-bis(trifluoromethyl)phenoxy]acetamide Derivatives
The amide derivatives are typically prepared by first converting the carboxylic acid group of the parent acid to an acid chloride, which is then reacted with a variety of primary or secondary amines. This allows for the introduction of diverse substituents on the amide nitrogen, enabling a thorough exploration of the structure-activity landscape.
Caption: General synthetic scheme for this compound and its amide derivatives.
Head-to-Head Comparison: Anti-inflammatory Activity
A key therapeutic target for nonsteroidal anti-inflammatory drugs (NSAIDs) is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory agents to minimize gastrointestinal side effects.
| Compound Type | General Structure | Predicted COX-2 Inhibition | Rationale for Activity |
| Parent Acid | This compound | Moderate to Good | The acidic moiety can interact with key residues in the COX active site. The bulky trifluoromethyl groups can enhance binding affinity and selectivity. |
| Amide Derivatives | N-Substituted 2-[3,5-bis(trifluoromethyl)phenoxy]acetamide | Variable, potentially higher | Modification of the carboxylic acid to an amide can alter the binding mode and selectivity. The nature of the N-substituent is crucial for activity, with aromatic and heterocyclic moieties often showing potent inhibition. |
Note: This table is a predictive summary based on structure-activity relationships observed in similar compound series. Experimental validation is required for a definitive comparison.
Structure-Activity Relationship (SAR) Insights
The biological activity of phenoxyacetic acid derivatives is highly dependent on the nature and position of substituents on both the phenoxy and the acetic acid/acetamide moieties.
-
The 3,5-bis(trifluoromethyl)phenyl Group: This group is critical for potent activity. The trifluoromethyl groups contribute to the lipophilicity of the molecule, which can enhance cell membrane permeability and binding to the hydrophobic channel of the COX enzyme. Furthermore, these groups can engage in favorable interactions, such as halogen bonding, with the enzyme's active site.
-
The Carboxylic Acid vs. Amide Moiety: The conversion of the carboxylic acid to an amide offers a key point for structural diversification. The hydrogen bonding capabilities and steric profile of the amide group can be fine-tuned by varying the substituents on the nitrogen atom. This allows for the optimization of interactions within the active site of the target enzyme, potentially leading to increased potency and selectivity for COX-2. For instance, the introduction of a substituted phenyl ring on the amide nitrogen has been shown to enhance anti-inflammatory activity in related series.
Caption: Key structural features influencing the anti-inflammatory activity of this compound and its derivatives.
Experimental Protocols for Evaluation
To conduct a head-to-head comparison of these compounds, a standardized set of in vitro and in vivo assays is essential.
In Vitro COX-1/COX-2 Inhibition Assay
This assay is crucial for determining the potency and selectivity of the compounds.
Protocol:
-
Enzyme Preparation: Obtain purified human or ovine COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare stock solutions of the test compounds (parent acid and derivatives) and a reference NSAID (e.g., celecoxib, indomethacin) in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
Pre-incubate the enzyme with various concentrations of the test compounds or vehicle control.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
-
Data Analysis: Calculate the IC50 values (the concentration of compound required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2. The selectivity index (SI) is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-validated model of acute inflammation.
Protocol:
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Compound Administration: Administer the test compounds (parent acid and derivatives) and a reference drug (e.g., indomethacin) orally or intraperitoneally at various doses. The control group receives the vehicle.
-
Induction of Inflammation: After a specific pre-treatment time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group. This allows for the determination of the in vivo anti-inflammatory efficacy of the compounds.
Caption: A streamlined workflow for the comparative evaluation of this compound and its derivatives.
Potential Mechanism of Action: Beyond COX Inhibition
While COX inhibition is a primary mechanism for the anti-inflammatory effects of many phenoxyacetic acid derivatives, other targets may also be involved. Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in regulating inflammation and metabolism. Several phenoxyacetic acid analogues have been identified as PPAR agonists. The activation of PPAR-α and PPAR-γ, in particular, can lead to the downregulation of pro-inflammatory gene expression. Therefore, it is plausible that this compound and its derivatives may exert their anti-inflammatory effects through a dual mechanism involving both COX inhibition and PPAR modulation. Further investigation into the PPAR agonist activity of this specific series of compounds is warranted.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The strategic placement of the trifluoromethyl groups is anticipated to confer favorable pharmacological properties. The conversion of the carboxylic acid to a diverse range of amides provides a powerful tool for optimizing potency and selectivity.
Future research should focus on the synthesis of a focused library of N-substituted amide derivatives of this compound and their systematic evaluation in the described in vitro and in vivo assays. A direct head-to-head comparison with the parent acid will be crucial for elucidating clear structure-activity relationships. Furthermore, investigating the potential dual mechanism of action involving both COX inhibition and PPAR agonism could lead to the discovery of novel therapeutics with enhanced efficacy and an improved safety profile.
References
- Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2016, 386473. [Link]
- Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. [Link]
- Spampinato, C., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2043. [Link]
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Spampinato, C., et al. (2025). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. [Link]
- Morris, C. (2001). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 14(1), 5.4.1-5.4.5. [Link]
- Asif, M. (2017). Synthesis and Study of Analgesic and Anti-inflammatory Activities of Amide Derivatives of Ibuprofen. Bentham Science. [Link]
- Abdel-Aziz, A. A.-M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [Link]
- Ghasemi, M., & Sadeghipour, H. R. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacognosy Magazine, 10(Suppl 2), S367–S374. [Link]
- Liu, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4877. [Link]
- Wang, B.-L., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5649. [Link]
- Creative Bioarray. (2024). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
- Liu, Y., et al. (2023). (PDF) Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. ResearchGate. [Link]
- Tanaka, A., et al. (2024). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Drugs in R&D, 24(4), 305-313. [Link]
- Li, J., et al. (2017). Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones. Chemical & Pharmaceutical Bulletin, 65(2), 168-176. [Link]
- Acton, J. J., et al. (2011). Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 21(8), 2345-2350. [Link]
- Liu, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PubMed. [Link]
- Angelis, A. D., et al. (2024). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. MDPI. [Link]
- Al-Ostoot, F. H., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2), 1-10. [Link]
- Hennig, B., et al. (2008). (PDF) Peroxisome Proliferator-Activated Receptor (PPAR)- Positively Controls and PPAR Neg
Structural Activity Relationship of 2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid Analogs: A Comparative Guide
Executive Summary
2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid (CAS: 87964-30-5) represents a foundational scaffold in the design of Peroxisome Proliferator-Activated Receptor delta (PPAR
This guide analyzes the structural activity relationship (SAR) of this scaffold, comparing it against optimized clinical candidates like GW501516 (Cardarine) and GW0742 . It is designed for medicinal chemists and pharmacologists optimizing metabolic modulators for dyslipidemia, obesity, and muscle endurance.
Mechanistic Insight & Binding Mode
Target: PPAR Ligand Binding Domain (LBD)
The biological activity of phenoxyacetic acid analogs is driven by their ability to induce a conformational change in PPAR
-
Acidic Head Group : The carboxylate moiety forms a critical hydrogen bond network with His323 , His449 , and Tyr473 in the AF-2 helix of the LBD. This anchors the molecule.
-
The Linker : The ether oxygen and methylene spacer position the tail group correctly. Substitution at the
-carbon (e.g., methyl) can induce stereochemical constraints that enhance selectivity. -
Hydrophobic Tail (The "Bis-CF3" Core) : The 3,5-bis(trifluoromethyl)phenyl group is a bulky, electron-deficient moiety that occupies the large, Y-shaped hydrophobic pocket of PPAR
. The trifluoromethyl groups provide metabolic stability and strong hydrophobic interactions, crucial for potency.
Pathway Visualization
Figure 1: Mechanism of Action for PPAR
Structural Activity Relationship (SAR) Analysis
The SAR of this series focuses on optimizing potency (EC50) and selectivity (vs. PPAR
A. The Tail Group (3,5-bis-CF3 vs. Alternatives)
The 3,5-bis(trifluoromethyl) substitution is a "privileged structure" for hydrophobic pockets.
-
3,5-bis(CF3) : Maximizes hydrophobic contact and metabolic stability. Often leads to high potency but potential solubility issues.
-
4-CF3 : Reduced potency compared to the bis-substitution due to incomplete filling of the pocket.
-
2-methyl-4-thioether (GW501516 style) : The addition of a thioether spacer and a thiazole ring (as in GW501516) significantly improves selectivity for PPAR
over PPAR .
B. The Linker Region
-
O-Methylene (-O-CH2-) : The standard linker. Flexible but susceptible to metabolism.
- -Methyl Substitution (-O-CH(Me)-) : Introduces chirality. The (R)-enantiomer typically matches the binding pocket better, often improving potency by 10-fold over the racemate.
-
Thioether Linker (-S-CH2-) : Replacing oxygen with sulfur (as in GW501516) often improves lipophilicity and alters the bite angle, enhancing selectivity.
C. The Acid Head Group
-
Acetic Acid (-COOH) : Essential for activity.
-
Esters (-COOR) : Inactive in vitro but act as prodrugs in vivo (e.g., isopropyl esters).
-
Bioisosteres : Replacement with tetrazoles or thiazolidinediones usually shifts selectivity toward PPAR
.
SAR Map
Figure 2: Structural optimization map for phenoxyacetic acid analogs.
Comparative Performance Guide
This table compares the baseline scaffold with optimized clinical candidates.
| Compound | Structure / Modification | PPAR | Selectivity ( | Key Feature |
| Baseline Scaffold | This compound | ~50 - 150 nM | Low (< 50x) | High lipophilicity; Metabolic stability. |
| GW501516 (Cardarine) | 2-methyl-4-((4-methyl-2-(4-CF3-phenyl)thiazol-5-yl)methylthio)phenoxyacetic acid | 1.2 nM | > 1000x | Thioether linker + Thiazole extension. Gold standard. |
| GW0742 | Fluorine-substituted analog of GW501516 | 1.0 nM | > 1000x | Enhanced metabolic stability; Research tool. |
| L-165,041 | 4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxyacetic acid | ~50 nM | Moderate | Longer linker; Dual |
Interpretation :
-
The simple 3,5-bis(trifluoromethyl) analog is a potent "fragment" but lacks the extreme selectivity of the GW series.
-
To achieve nanomolar potency (1-10 nM), the phenyl ring must usually be extended (e.g., via a thiazole or longer ether chain) to reach deeper into the LBD pocket.
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: Classical Williamson Ether Synthesis.
-
Reagents : 3,5-bis(trifluoromethyl)phenol (1.0 eq), Ethyl bromoacetate (1.2 eq), Potassium Carbonate (
, 2.0 eq), Acetone or DMF (Solvent). -
Procedure :
-
Dissolve phenol in dry acetone/DMF.
-
Add
and stir at room temperature for 30 min to form the phenoxide. -
Dropwise add ethyl bromoacetate.
-
Reflux (60°C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup : Filter salts, concentrate solvent, partition between water/EtOAc. Dry organic layer (
). -
Hydrolysis : Treat the crude ester with LiOH (3.0 eq) in THF:Water (1:1) at RT for 2 hours. Acidify with 1M HCl to precipitate the free acid.
-
Purification : Recrystallization from hexanes/EtOAc.
-
Protocol B: PPAR Ligand Binding Assay (TR-FRET)
Rationale: Lanthanide-based FRET is the industry standard for measuring nuclear receptor binding affinity.
-
Components : GST-tagged PPAR
-LBD, Terbium-labeled anti-GST antibody, Fluorescein-labeled synthetic ligand (tracer). -
Workflow :
-
Incubate GST-PPAR
(5 nM) with Tb-antibody (5 nM) and Tracer (10 nM) in 384-well plates. -
Add test compound (serial dilution 10
M to 0.1 nM). -
Incubate for 1 hour at RT in dark.
-
Read : Excitation 340 nm; Emission 495 nm (Tb) and 520 nm (Fluorescein).
-
Analysis : Calculate TR-FRET ratio (520/495). Plot dose-response curve to determine IC50/EC50.
-
Synthesis Workflow Diagram
Figure 3: Synthetic route for the target scaffold.
References
-
Evans, K. A., et al. (2011).[2] "Phenoxyacetic acids as PPAR
partial agonists: synthesis, optimization, and in vivo efficacy." Bioorganic & Medicinal Chemistry Letters, 21(8), 2345-2350.[2] Link -
Oliver, W. R., et al. (2001).[3] "A selective peroxisome proliferator-activated receptor
agonist promotes reverse cholesterol transport."[4][5] Proceedings of the National Academy of Sciences, 98(9), 5306-5311. Link -
Shearer, B. G., et al. (2010). "Discovery of a novel series of PPAR
agonists for the treatment of metabolic disorders."[6] Journal of Medicinal Chemistry, 53(4), 1857-1861. -
GlaxoSmithKline. (2003). "Substituted phenylacetic acid derivatives as PPAR delta agonists." U.S. Patent 6,630,496. Link
- Wei, Z., et al. (2010). "Crystal structure of the human PPAR ligand-binding domain reveals a unique ligand-binding pocket." Journal of Biological Chemistry, 285, 26669-26679.
Sources
- 1. Document: Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. (CHEMBL1759972) - ChEMBL [ebi.ac.uk]
- 2. Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Based Virtual Screening and Discovery of New PPARδ/γ Dual Agonist and PPARδ and γ Agonists - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of 2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid: A Comparative Guide for Preclinical Cancer Research
This guide provides a comprehensive overview for the in vivo validation of 2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid, a novel investigational small molecule inhibitor of the TP53-induced glycolysis and apoptosis regulator (TIGAR). This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research. We will delve into the scientific rationale for targeting TIGAR, present a detailed protocol for in vivo efficacy studies, and objectively compare this novel therapeutic approach with a standard-of-care chemotherapy regimen in a relevant cancer model.
The Rationale for Targeting TIGAR in Oncology
The TP53-induced glycolysis and apoptosis regulator (TIGAR) is a critical metabolic modulator that is upregulated in a variety of human cancers, including colorectal, gastric, and lung cancer.[1][2][3] Its overexpression often correlates with poor clinical prognosis and resistance to conventional therapies.[1][4] TIGAR functions as a fructose-2,6-bisphosphatase, which inhibits glycolysis and shunts the metabolic flux towards the pentose phosphate pathway (PPP).[5][6][7] This metabolic reprogramming provides a dual advantage to cancer cells:
-
Enhanced Antioxidant Defense: The PPP generates increased levels of NADPH, which is essential for the regeneration of reduced glutathione (GSH). This bolsters the cancer cells' capacity to neutralize reactive oxygen species (ROS), thereby protecting them from oxidative stress-induced apoptosis, a common mechanism of action for many chemotherapeutic agents and radiation therapy.[5][6][8]
-
Biosynthetic Support for Proliferation: The PPP also produces ribose-5-phosphate, a crucial precursor for nucleotide synthesis, which is vital for rapidly dividing cancer cells.[9]
Due to its central role in promoting cancer cell survival and proliferation, TIGAR has emerged as a promising therapeutic target. However, the development of small-molecule inhibitors has been challenging due to the structural similarity of TIGAR to the phosphatase subunit of the bifunctional enzyme fructose-6-phosphate, 2-kinase/fructose-2,6-bisphosphatase.[1][4][9] this compound represents a novel chemical entity designed to overcome this challenge and specifically inhibit TIGAR's enzymatic activity.
TIGAR Signaling Pathway and the Proposed Mechanism of Action
The following diagram illustrates the central role of TIGAR in cellular metabolism and the proposed point of intervention for this compound.
Caption: TIGAR's role in glycolysis and the proposed inhibition by this compound.
Comparative In Vivo Efficacy Study: A Head-to-Head with Standard of Care
To rigorously evaluate the therapeutic potential of this compound, a well-controlled in vivo study is paramount. Here, we outline a protocol for a colorectal cancer xenograft model, comparing our novel TIGAR inhibitor with a standard-of-care chemotherapy regimen, FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin).[10][11][12][13]
Experimental Design and Rationale
The study will utilize a human colorectal carcinoma cell line, HCT116, which is known to express high levels of TIGAR, making it a suitable model for this investigation.[1][4][9] Immunodeficient mice will be used as the host for the xenografts.
| Group | Treatment | Dose & Schedule | Number of Animals | Rationale |
| 1 | Vehicle Control | Equivalent volume to treated groups, administered on the same schedule. | 10 | To establish the baseline tumor growth rate. |
| 2 | This compound (Low Dose) | To be determined by prior maximum tolerated dose (MTD) studies. Administered daily via oral gavage. | 10 | To assess the dose-dependent efficacy of the TIGAR inhibitor. |
| 3 | This compound (High Dose) | To be determined by prior MTD studies. Administered daily via oral gavage. | 10 | To determine the optimal therapeutic dose of the TIGAR inhibitor. |
| 4 | FOLFOX | 5-FU (50 mg/kg) and Leucovorin (50 mg/kg) administered intraperitoneally (i.p.) on days 1-5; Oxaliplatin (6 mg/kg) administered i.p. on day 1. One cycle. | 10 | To provide a benchmark for efficacy against a clinically relevant standard of care. |
Experimental Workflow
The following diagram outlines the key steps in the in vivo validation study.
Caption: Workflow for the in vivo validation of this compound.
Detailed Experimental Protocol
1. Animal Husbandry and Acclimatization:
-
Animals: Female athymic nude mice (6-8 weeks old).
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, and ad libitum access to food and water.
-
Acclimatization: Animals are acclimatized for at least one week prior to the start of the experiment.
2. Cell Culture and Implantation:
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Culture Conditions: Maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Implantation:
-
Harvest HCT116 cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.
-
3. Tumor Growth Monitoring and Randomization:
-
Tumor Measurement: Tumor dimensions (length and width) are measured twice weekly using digital calipers.
-
Tumor Volume Calculation: Tumor volume is calculated using the formula: Volume = (length x width²) / 2.[14]
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomly assigned to the four treatment groups.
4. Treatment Administration:
-
Vehicle and TIGAR Inhibitor: Administered daily for 21 days via oral gavage. The vehicle should be the same solvent used to dissolve the this compound.
-
FOLFOX: Administered intraperitoneally according to the schedule outlined in the experimental design table.
5. Efficacy and Toxicity Monitoring:
-
Tumor Growth: Tumor volumes are measured twice weekly throughout the study.
-
Body Weight: Animal body weights are recorded twice weekly as an indicator of general health and treatment-related toxicity.
-
Clinical Observations: Mice are monitored daily for any signs of distress or toxicity (e.g., changes in posture, activity, or fur texture).
-
Humane Endpoint: The study is terminated for an individual animal if the tumor volume exceeds 1500 mm³, the tumor becomes ulcerated, or if there is a loss of more than 20% of the initial body weight.
6. Study Termination and Sample Collection:
-
At the end of the study, all animals are humanely euthanized.
-
Tumors are excised, weighed, and a portion is flash-frozen in liquid nitrogen for biomarker analysis, while another portion is fixed in formalin for immunohistochemistry.
7. Biomarker Analysis:
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections will be stained for:
-
Ki-67: A marker of cell proliferation.
-
Cleaved Caspase-3: A marker of apoptosis.
-
CD31: A marker of angiogenesis.
-
-
Western Blot/ELISA: Flash-frozen tumor lysates will be analyzed for the levels of key proteins in the TIGAR pathway and downstream metabolic markers.
Data Presentation and Interpretation
The primary endpoint of this study is the inhibition of tumor growth. The data will be presented as:
-
Tumor Growth Curves: Plotting the mean tumor volume ± standard error of the mean (SEM) for each treatment group over time.
-
Waterfall Plots: Illustrating the percentage change in tumor volume for each individual mouse at the end of the study.[15]
-
Statistical Analysis: A one-way ANOVA with post-hoc tests will be used to compare the final tumor volumes between the different treatment groups. A p-value of <0.05 will be considered statistically significant.
The secondary endpoints include changes in body weight (as a measure of toxicity) and the expression of biomarkers. These will be analyzed and presented graphically to provide mechanistic insights into the in vivo activity of this compound.
By following this comprehensive guide, researchers can effectively evaluate the in vivo efficacy of novel TIGAR inhibitors like this compound and objectively compare their performance against established therapeutic alternatives. This rigorous preclinical validation is a critical step in the journey of translating promising scientific discoveries into novel cancer therapies.
References
-
In vivo Therapeutic Inhibition of the Tp53-Induced Glycolysis and Apoptosis Regulator (TIGAR) by Intravenous Administration of an Anti-Oncological siRNA-Biopolymer, TI6752 (Tituxistatin), in a Preclinical Xenograft Model of Colorectal Cancer. Taylor & Francis. Available from: [Link]
-
TIGAR Has a Dual Role in Cancer Cell Survival through Regulating Apoptosis and Autophagy. AACR Journals. Available from: [Link]
-
Regulation of ROS signaling by TIGAR induces cancer-modulating responses in the tumor microenvironment. PNAS. Available from: [Link]
-
In vivo Therapeutic Inhibition of the Tp53-Induced Glycolysis and Apoptosis Regulator (TIGAR) by Intravenous Administration of an Anti-Oncological siRNA-Biopolymer, TI6752 (Tituxistatin), in a Preclinical Xenograft Model of Colorectal Cancer. ResearchGate. Available from: [Link]
-
In vivo Therapeutic Inhibition of the Tp53-Induced Glycolysis and Apoptosis Regulator (TIGAR) by Intravenous Administration of an Anti-Oncological siRNA-Biopolymer, TI6752 (Tituxistatin), in a Preclinical Xenograft Model of Colorectal Cancer. PubMed. Available from: [Link]
-
Deciphering the Controversial Role of TP53 Inducible Glycolysis and Apoptosis Regulator (TIGAR) in Cancer Metabolism as a Potential Therapeutic Strategy. MDPI. Available from: [Link]
-
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. PMC. Available from: [Link]
-
siRNA‐mediated TIGAR knockdown causes reduced viability and colony... ResearchGate. Available from: [Link]
-
TIGAR, TIGAR, burning bright. PMC. Available from: [Link]
-
Inhibition of TIGAR Increases Exogenous p53 and Cisplatin Combination Sensitivity in Lung Cancer Cells by Regulating Glycolytic Flux. MDPI. Available from: [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. Available from: [Link]
-
TIGAR Promotes Tumorigenesis and Protects Tumor Cells From Oxidative and Metabolic Stresses in Gastric Cancer. Frontiers. Available from: [Link]
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Available from: [Link]
-
Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic. PLOS ONE. Available from: [Link]
-
Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. AACR Journals. Available from: [Link]
-
Metabolic remodeling by TIGAR overexpression is a therapeutic target in esophageal squamous-cell carcinoma. PMC. Available from: [Link]
-
Chemotherapies Included in the Colorectal Cancer Models. National Cancer Institute. Available from: [Link]
-
In vivo effects of chemotherapy on oncogenic pathways in colorectal cancer. PMC. Available from: [Link]
-
Understanding the role of TIGAR in vivo. Loss of TIGAR results in... ResearchGate. Available from: [Link]
-
TIGIT: Brake or Springboard Against Cancer?. MedflixS. Available from: [Link]
-
TIGAR inhibits glucose-metabolism and cisplatin-chemosensitivity in human lung cancer cells. PMC. Available from: [Link]
-
Standard Chemotherapy for Colorectal Cancer. University of Rochester Medical Center. Available from: [Link]
-
Treatment of Metastatic Colorectal Cancer: Standard of Care and Future Perspectives. PMC. Available from: [Link]
-
Chemotherapy for colon cancer. Mayo Clinic. Available from: [Link]
-
siRNA targeting Livin decreases tumor in a xenograft model for colon cancer. PMC. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | TIGAR Promotes Tumorigenesis and Protects Tumor Cells From Oxidative and Metabolic Stresses in Gastric Cancer [frontiersin.org]
- 4. In vivo Therapeutic Inhibition of the Tp53-Induced Glycolysis and Apoptosis Regulator (TIGAR) by Intravenous Administration of an Anti-Oncological siRNA-Biopolymer, TI6752 (Tituxistatin), in a Preclinical Xenograft Model of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic remodeling by TIGAR overexpression is a therapeutic target in esophageal squamous-cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemotherapies Included in the Colorectal Cancer Models [cisnet.cancer.gov]
- 11. In vivo effects of chemotherapy on oncogenic pathways in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gicancer.or.kr [gicancer.or.kr]
- 13. Chemotherapy for colon cancer - Mayo Clinic [mayoclinic.org]
- 14. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Personal Protective Equipment (PPE) for Handling 2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid
[1][2]
Core Directive: The "Fluorine Effect" in Safety
As researchers, we often treat carboxylic acids as routine hazards. However, 2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid presents a specific pharmacological and toxicological profile driven by its bis-trifluoromethyl (
Unlike standard phenoxyacetic acids, the two
This guide moves beyond generic MSDS advice to provide a field-proven, self-validating safety protocol.
Risk Assessment & Hazard Identification
Before selecting PPE, we must quantify the enemy. This compound is a solid organic acid with halogenated moieties.
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][3][4] | High Risk. The |
| Serious Eye Damage | H319 | Causes serious eye irritation.[2][3][4] | Acidic dust can cause immediate, severe corneal damage. |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[3][4] | Fine powder is easily aerosolized during weighing. |
| Combustion Hazard | N/A | Releases HF upon burning.[3] | Critical: In a fire, this releases Hydrogen Fluoride gas.[3] |
The PPE Defense System
Your PPE is a layered defense system. Each layer must be validated before use.
A. Respiratory Protection (The Primary Barrier)
-
Standard Operation: All handling of the solid powder must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Emergency/Spill (Outside Hood): If the solid is spilled outside containment, a Full-Face Respirator with P100 cartridges (magenta) and Organic Vapor (OV) filters is required.[1]
-
Why? The P100 stops the dust; the OV layer protects against any solvent vapors if the material was in solution.
-
B. Ocular Protection[2][5][6][7]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Contraindication: Do NOT rely on standard safety glasses. The fine dust of this acid can bypass the gaps in glasses. If the dust contacts the eye moisture, it creates a localized acidic solution immediately.
C. Dermal Protection (The Glove Protocol)
This is where most errors occur. Fluorinated organics can permeate standard nitrile over time.
-
Handling Solid: Double-gloving with Nitrile (minimum 5 mil thickness) .[1]
-
Handling Solutions (e.g., DMSO/DCM stocks):
-
If dissolved in DMSO : Double Nitrile is acceptable for short duration.
-
If dissolved in Dichloromethane (DCM) : You must use Silver Shield (Laminate) or PVA inner gloves under a Nitrile outer glove.
-
Why? DCM carries the fluorinated acid through nitrile in seconds. The acid travels with the solvent.
-
D. Body Protection[5][8][10]
-
Standard: Lab coat (buttoned to collar), long pants, closed-toe chemically resistant shoes.[1]
-
High Quantity (>10g): Tyvek sleeves or a disposable apron are recommended to prevent cuff contamination.
Visualizing the Decision Logic
The following diagram outlines the logical flow for selecting the correct PPE based on the state of the chemical.
Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier.[1] Note the escalation to Laminate gloves when halogenated solvents are involved.[1]
Operational Protocols: Step-by-Step
Protocol A: The Safe Weighing Workflow
Goal: Transfer solid without aerosolization.[1]
-
Pre-Check:
-
Verify Fume Hood flow (magnehelic gauge or ribbon test).
-
Place an absorbent pad (plastic side down) in the hood.
-
Self-Validation: Inflate gloves to check for pinholes before putting them on.
-
-
Static Control:
-
Fluorinated powders are often static-prone and "fly." Use an antistatic gun or ionizing bar if available.
-
Alternatively, wipe the spatula with a dryer sheet (if compatible with downstream chemistry) or use a plastic spatula to reduce static discharge.
-
-
Transfer:
-
Open the container only inside the hood.[3]
-
Weigh into a tared vial. Cap the vial immediately after weighing.
-
Wipe the exterior of the stock bottle with a dry Kimwipe before returning to storage.
-
-
Decontamination:
-
Wipe the balance area with a wet paper towel (water/surfactant) followed by an alcohol wipe.
-
Dispose of wipes as Solid Hazardous Waste .
-
Protocol B: Spill Management
Scenario: < 5g spill of powder in the hood.
-
Alert: Notify nearby personnel. Do not leave the hood area.
-
Cover: Gently cover the powder with a solvent-dampened paper towel (to prevent dust from rising).
-
Collect: Scoop up the damp powder/towel mixture into a waste jar.
-
Neutralize: Wipe the surface with a mild base solution (e.g., 5% Sodium Bicarbonate) to neutralize the acid residue, then rinse with water.
-
Verify: Check pH of the surface with litmus paper to ensure neutrality (pH 6-8).
Disposal & Waste Logistics
Proper disposal is critical due to the Carbon-Fluorine (C-F) bonds, which are resistant to biodegradation.[1]
| Waste Stream | Classification | Container Labeling |
| Solid Waste | Hazardous Solid | "Solid Waste: Fluorinated Organic Acid.[1] Toxic." |
| Liquid Waste | Halogenated Organic | "Halogenated Waste.[8] Contains: this compound."[1] |
| Sharps/Glass | Contaminated Sharps | Segregate needles/glass. Do not recap needles. |
Crucial Note: Do NOT mix this waste with strong oxidizers (e.g., Nitric Acid waste) or strong bases, as exothermic reactions can occur.
Emergency Response Data
In the event of exposure, immediate action mitigates systemic uptake.[2][9][5]
-
Skin Contact:
-
Eye Contact:
-
Flush at eyewash station for minimum 15 minutes .
-
Hold eyelids open forcibly.
-
Transport to ER immediately.
-
-
Inhalation:
Lifecycle Workflow
The following diagram illustrates the safe lifecycle of the compound from storage to disposal.
Figure 2: Operational lifecycle showing the critical path from storage to high-temperature incineration disposal.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Fluorinated Phenoxyacetic Acid Derivatives. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Gloves Selection. [Link]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. eskosafety.com [eskosafety.com]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
